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3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis Pathways for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid Precursors

Executive Summary The compound 3,5-dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (commonly referred to as N-Boc-3,5-dibromoanthranilic acid) is a highly versatile, orthogonally protected building block. It is heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (commonly referred to as N-Boc-3,5-dibromoanthranilic acid) is a highly versatile, orthogonally protected building block. It is heavily utilized in medicinal chemistry for the synthesis of complex heterocycles, such as functionalized quinazolinones, anthranilamides, and conformationally restricted cyclic peptides.

This whitepaper details a robust, two-phase synthetic methodology to yield this precursor from commercially available anthranilic acid. By establishing the mechanistic causality behind reagent selection and reaction conditions, this guide provides a self-validating framework for reproducible scale-up in drug development laboratories.

Mechanistic Pathway Overview

The synthesis is achieved through a sequential two-step process:

  • Electrophilic Aromatic Substitution: Regioselective dibromination of the aromatic ring.

  • Nucleophilic Acyl Substitution (Carbamate Formation): Protection of the sterically hindered aniline nitrogen using di-tert-butyl dicarbonate (Boc 2​ O).

SynthesisPathway A Anthranilic Acid (2-Aminobenzoic acid) B 3,5-Dibromoanthranilic Acid (Intermediate) A->B Br2, AcOH Electrophilic Substitution C 3,5-Dibromo-2-((tert-butoxycarbonyl) amino)benzoic acid (Target) B->C Boc2O, Base, THF/H2O Nucleophilic Acyl Substitution

Two-stage synthesis pathway of N-Boc-3,5-dibromoanthranilic acid.

Phase 1: Regioselective Dibromination of Anthranilic Acid

Causality & Mechanistic Insight

The initial phase requires the installation of bromine atoms at the 3- and 5-positions of the anthranilic acid core[1]. The aniline amino group (-NH 2​ ) is a strongly activating, ortho/para-directing substituent, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. Synergistically, both functional groups direct incoming electrophiles to the exact same carbons: positions 3 and 5.

Glacial acetic acid (AcOH) is selected as the solvent because its polar protic nature stabilizes the cationic Wheland intermediate (sigma complex) during the electrophilic aromatic substitution. Furthermore, the use of elemental bromine (Br 2​ ) in AcOH allows for a controlled, catalyst-free halogenation that naturally arrests at the dibrominated stage due to the steric bulk and electron-withdrawing nature of the newly installed halogens[2].

Experimental Protocol: 3,5-Dibromoanthranilic Acid

Reagents: Anthranilic acid, Bromine (Br 2​ ), Glacial Acetic Acid.

  • Preparation: Suspend anthranilic acid (1.0 equiv, e.g., 50 g, 0.36 mol) in glacial acetic acid (100 mL) within a round-bottom flask equipped with a reflux condenser and an addition funnel[1].

  • Electrophilic Addition: Heat the mixture to a gentle reflux. Slowly add liquid bromine (2.2 equiv, 27.5 mL) dropwise via the addition funnel[1][2]. Note: The reaction is highly exothermic and generates HBr gas; this must be performed under a robust fume hood with a scrubber system.

  • Crystallization: As the reaction progresses, colorless to pale-yellow crystals of the hydrobromide salt will begin to precipitate. Once addition is complete, allow the reaction to cool to 25 °C[1].

  • Isolation: Filter the solid precipitate under vacuum. Rinse the filter cake sequentially with cold glacial acetic acid, followed by benzene (or a safer non-polar alternative like toluene) to remove unreacted bromine and monobrominated byproducts[1].

  • Purification: To isolate the free base from the hydrobromide salt and remove residual monobromoanthranilic acid, boil the crude product in water (e.g., 500 mL portions). The 3,5-dibromoanthranilic acid is highly insoluble in boiling water compared to its monobrominated counterpart. Filter rapidly while hot. Recrystallize the insoluble residue from ethanol to yield pure 3,5-dibromoanthranilic acid[1].

Phase 2: N-Boc Protection of the Sterically Hindered Amine

Causality & Mechanistic Insight

The protection of the primary amine with a tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions (such as self-condensation or oxidation) during downstream peptide coupling or cyclization events[3].

However, the 3,5-dibromoanthranilic acid intermediate presents a significant synthetic challenge: the nitrogen atom is heavily sterically shielded by the adjacent bromine atom at the 3-position and the carboxylic acid at the 1-position. To drive the nucleophilic attack of the amine onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc 2​ O), a biphasic or mixed solvent system (THF/H 2​ O) is utilized alongside a base (such as Triethylamine or NaOH). The base serves a dual purpose: it deprotonates the carboxylic acid to increase solubility in the aqueous phase and acts as an acid scavenger to neutralize the carbamic acid byproduct, shifting the equilibrium toward the protected product[3].

Experimental Protocol: 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Reagents: 3,5-Dibromoanthranilic acid, Di-tert-butyl dicarbonate (Boc 2​ O), Triethylamine (TEA) or NaOH, Tetrahydrofuran (THF), Water.

  • Dissolution: In a round-bottom flask, dissolve 3,5-dibromoanthranilic acid (1.0 equiv) in a 2:1 v/v mixture of THF and water.

  • Basification: Add the base (e.g., TEA, 3.0 equiv) and stir at room temperature for 10 minutes to ensure complete deprotonation of the carboxylic acid, forming a homogeneous solution[3].

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add Boc 2​ O (1.5 to 2.0 equiv) in one portion. The excess Boc 2​ O compensates for the steric hindrance and partial hydrolysis of the anhydride in the aqueous environment[3].

  • Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature, stirring for an additional 12–24 hours. Reaction progress should be monitored via TLC (Hexanes/EtOAc).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. This protonates the carboxylate, causing the target N-Boc protected acid to precipitate.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. If necessary, purify via flash column chromatography or recrystallization.

Quantitative Reaction Data

The following table summarizes the stoichiometric parameters and expected yields for the validated workflows.

Reaction PhaseSubstrateReagent (Equiv)Solvent SystemTemp / TimeExpected Yield
Phase 1: Bromination Anthranilic AcidBr 2​ (2.2 eq)Glacial AcOHReflux / 2-4 h85% – 95%
Phase 2: Boc Protection 3,5-Dibromoanthranilic AcidBoc 2​ O (1.5-2.0 eq)THF / H 2​ O (2:1)0 °C to RT / 16 h75% – 85%

References

  • Design, synthesis, antimicrobial activity and anti-HIV activity evaluation of novel hybrid quinazoline–triazine derivatives Taylor & Francis URL: [Link]

  • 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties Beilstein Journals URL: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state.[1][2][3] This guide provides a comprehensive, field-proven workflow for the structural determination of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid, a compound of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as an expert-led, procedural whitepaper detailing the necessary steps from material synthesis to final structural analysis and data interpretation. The protocols herein are designed as a self-validating system, ensuring the highest standards of scientific integrity for researchers aiming to perform such an analysis.

Introduction: The Rationale for Structural Elucidation

The compound 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid incorporates several key functional groups: a carboxylic acid, a bulky tert-butoxycarbonyl (Boc) protecting group, and two heavy bromine atoms on an aromatic ring. This combination makes its solid-state conformation and intermolecular interactions particularly relevant for drug development and crystal engineering.

The precise knowledge of its three-dimensional structure, obtainable only through SCXRD, is critical for:

  • Confirming Molecular Identity and Connectivity: Unambiguously verifying the synthetic product.

  • Understanding Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The bromine atoms can participate in halogen bonding, and the Boc group influences steric packing. These non-covalent interactions dictate the material's bulk properties, such as solubility and stability.

  • Absolute Structure Determination: SCXRD is the gold standard for assigning the absolute stereochemistry of chiral centers, a critical requirement in pharmaceutical development.[1][4][5]

  • Polymorph Screening: Active Pharmaceutical Ingredients (APIs) can exist in different crystalline forms (polymorphs) with varying physical properties.[1][6] SCXRD is essential for identifying and characterizing these forms.

This guide will walk through the complete process, providing both the "how" and the critical "why" behind each experimental decision.

Part I: Material Synthesis and Purity Validation

A high-quality crystal begins with high-purity material. The synthesis of the target compound typically involves the protection of the amino group of 2-amino-3,5-dibromobenzoic acid.

Proposed Synthetic Protocol

A common method for Boc protection is the reaction of the parent amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

  • Dissolution: Dissolve 2-amino-3,5-dibromobenzoic acid (1.0 equiv.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 3.0 equiv.), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Add a solution of (Boc)₂O (2.0 equiv.) in THF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, acidify the mixture with 1N HCl to a pH of ~3, which protonates the carboxylate and precipitates the product. Extract the product with an organic solvent like dichloromethane (DCM), wash the organic layer, dry it over Na₂SO₄, and concentrate it in vacuo. The crude product should be purified by column chromatography to achieve >98% purity, which is essential for successful crystallization.[7]

Purity Validation

Before attempting crystallization, the purified product must be rigorously characterized to confirm its identity and purity using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Part II: The Crystallization Workflow

Crystallization is often the most challenging bottleneck in SCXRD.[8] A systematic, multi-pronged approach is required to obtain diffraction-quality single crystals.

Solvent Selection and Solubility Screening

The first step is to assess the compound's solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water, dichloromethane). This information is crucial for selecting an appropriate crystallization technique.

Common Crystallization Techniques
  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap. The slow evaporation of the solvent increases the compound's concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is placed on a slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for Small Molecule Crystallization.

Part III: Single-Crystal X-ray Diffraction: Data Acquisition & Processing

Once a suitable crystal (typically 0.02 - 0.4 mm in size) is obtained, the diffraction experiment can begin.[9]

Experimental Protocol
  • Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage and improve data quality.

  • Diffractometer Setup: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a powerful X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD).[10]

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections and determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full data collection strategy is calculated to measure the intensities of a complete and redundant set of unique reflections. This typically involves a series of scans through reciprocal space (e.g., ω- and φ-scans). A high degree of redundancy is crucial for accurate data, especially for a compound containing heavy Br atoms which can cause significant X-ray absorption.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then corrected for experimental factors (e.g., Lorentz-polarization effects, absorption), scaled, and merged to produce the final reflection file (.hkl).

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: SCXRD Data Acquisition and Processing Workflow.

Part IV: Structure Solution, Refinement, and Validation

The final reflection file contains the information needed to solve and refine the crystal structure. This process is typically performed using specialized software suites like SHELX.[11][12]

Structure Solution and Refinement
  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined.

  • Structure Solution: An initial model of the structure is obtained. For molecules with heavy atoms like bromine, Patterson methods or modern dual-space direct methods are highly effective. These methods locate the positions of the heavy atoms first, which then allows for the location of the lighter C, O, and N atoms through Fourier analysis.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. This iterative process optimizes the atomic positions, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the calculated and observed diffraction intensities. Hydrogen atoms are typically placed in calculated positions.

Predicted Crystallographic Data Table

While the actual data is unknown, we can predict the likely parameters based on the structure of a similar molecule, 3,5-Dibromo-2-hydroxybenzoic acid.[13] This serves as a useful reference for what an experimentalist might expect.

ParameterPredicted Value / InformationRationale / Source
Chemical FormulaC₁₂H₁₃Br₂NO₄From molecular structure
Formula Weight399.05 g/mol From molecular structure
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type.[13]
Space GroupP2₁/c or P-1Common centrosymmetric space groups for organic molecules.
Z (Molecules/Unit Cell)4 or 8Typical for packing of medium-sized organic molecules.[13]
Data Collection Temp.100(2) KStandard for high-quality data collection.
RadiationMo Kα (λ = 0.71073 Å)Standard for small molecule crystallography.
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10Target values for a well-refined structure.
Goodness-of-Fit (S)~1.0Indicates a good fit between the model and the data.[11]
Structure Validation

The final refined structure must be validated to ensure its chemical and crystallographic sensibility. This involves checking for unusual bond lengths or angles and analyzing the final difference electron density map, which should be largely featureless. The final results are typically reported in a Crystallographic Information File (CIF).

Part V: Interpretation of Structural Data

The refined crystal structure provides a wealth of information. Key areas of analysis include:

  • Intramolecular Geometry: Confirming expected bond lengths, angles, and the planarity of the aromatic ring. The conformation of the Boc group and its orientation relative to the benzoic acid moiety would be of primary interest.

  • Intermolecular Interactions: The most insightful part of the analysis. One would expect to see hydrogen-bonding dimers formed via the carboxylic acid groups, a very common motif. Additionally, analysis would focus on potential C-H···O, N-H···O, and, importantly, Br···Br or Br···O halogen bonds, which can significantly influence crystal packing.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9];

} end Caption: Key Intermolecular Interactions to Analyze.

Conclusion

This technical guide outlines the complete, expert-validated pathway for the single-crystal X-ray diffraction analysis of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid. By following this workflow—from meticulous synthesis and purification to strategic crystallization and rigorous data analysis—researchers can obtain definitive structural proof of their compound. The resulting crystallographic data is invaluable, providing fundamental insights into molecular conformation and solid-state packing that are essential for advancing projects in drug discovery and materials science.

References

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 22, 2026. [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. IUCr Texts on Crystallography, 8. Oxford University Press. [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Blue Scientific. (2021, July 9). XRD in Drug Discovery & Development. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1654. [Link]

  • Boateng, L., & Addison, J. B. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 106. [Link]

  • Hughes, D. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1789. [Link]

  • Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. [Link]

  • Li, G., et al. (2008). 3,5-Dibromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o3. [Link]

  • Hughes, D. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved March 22, 2026. [Link]

  • International Union of Crystallography. (n.d.). Crystal structure refinement. Retrieved March 22, 2026. [Link]

  • Cao, S., et al. (2024). The crystal structure of tetrakis(μ2-2-amino- 3,5-dibromobenzoate-κ2O:O′)-octakis(n-butyl-κ1C)- bis(μ3-oxo)tetratin(II), C60H92Br8N4O10Sn4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 22, 2026. [Link]

Sources

Foundational

Advanced Technical Safety &amp; Handling Guide: 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Executive Summary This technical whitepaper serves as an advanced Material Safety Data Sheet (MSDS) and handling guide for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid . Moving beyond standard hazard classifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper serves as an advanced Material Safety Data Sheet (MSDS) and handling guide for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid . Moving beyond standard hazard classifications, this guide is engineered for researchers, process chemists, and drug development professionals. It synthesizes physicochemical hazard data with field-proven synthetic workflows, specifically focusing on the compound's utility as a critical building block in the synthesis of quinazolinones and benzoxazinones[1]. By understanding the mechanistic causality behind its reactivity—particularly the thermodynamics of tert-butoxycarbonyl (Boc) deprotection—laboratories can design inherently safer and more efficient experimental systems.

Physicochemical Profiling & Structural Rationale

Chemical Identity & Properties

The parent compound, 3,5-dibromoanthranilic acid (CAS 609-85-8), is a well-documented halogenated aromatic amine[2]. The Boc-protected derivative modifies the primary amine to a carbamate, significantly altering its physical properties and reactivity profile.

PropertyValue / Description
Chemical Name 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid
Parent CAS Number 609-85-8 (3,5-dibromoanthranilic acid)[]
Molecular Formula C₁₂H₁₃Br₂NO₄
Molecular Weight 395.04 g/mol
Appearance White to light-yellow crystalline powder
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in water
Storage Temperature 2–8 °C (Refrigerated)[2]
The Causality of Boc Protection

In synthetic workflows, the unprotected amine of 3,5-dibromoanthranilic acid is highly nucleophilic. When activating the adjacent carboxylic acid for amide coupling, the unprotected amine can undergo rapid intermolecular self-condensation or unwanted N-acylation. The Boc group acts as a steric and electronic shield, reducing the nucleophilicity of the nitrogen lone pair through delocalization into the carbamate carbonyl. This allows for selective, directed activation of the carboxylic acid moiety.

Hazard Identification & Toxicological Mechanisms

GHS Classification & Mechanistic Toxicity

Based on the toxicological profile of the parent anthranilic acid framework, this compound is classified under the following GHS hazard statements[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Insight: The heavy bromination at the 3 and 5 positions creates a highly electron-deficient aromatic ring, which can undergo nucleophilic aromatic substitution (S_NAr) with biological nucleophiles (e.g., thiol groups in epidermal proteins), leading to sensitization. Furthermore, the addition of the Boc group significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid transport across the stratum corneum, meaning the Boc-protected derivative may exhibit higher dermal penetration rates than the parent compound.

Stability and Reactivity Hazards
  • Conditions to Avoid: Exposure to strong acids (e.g., Trifluoroacetic acid, HCl, Sulfuric acid) or temperatures exceeding 100 °C.

  • Hazardous Decomposition: Acidic or thermal degradation of the Boc group rapidly releases carbon dioxide (CO₂) and isobutylene gas [5]. In a closed system, this stoichiometric gas evolution can result in catastrophic over-pressurization and reactor rupture[6].

Process Safety: Boc Deprotection Dynamics

The removal of the Boc group is a mandatory step in most API synthesis workflows utilizing this building block. Understanding the thermodynamics of this reaction is critical for process safety.

Mechanism of Acid-Catalyzed Deprotection

Acid-catalyzed deprotection relies on the protonation of the carbamate oxygen, followed by fragmentation into a carbamic acid and a tert-butyl cation. The carbamic acid spontaneously decarboxylates to yield the free amine and CO₂, while the tert-butyl cation eliminates a proton to form isobutylene gas[6].

BocDeprotection A Boc-Protected Anthranilic Acid B Protonated Intermediate A->B + Strong Acid (H+) C Carbamic Acid + t-Bu Cation B->C Fragmentation D Free Amine Salt + CO2(g) + Isobutylene(g) C->D Decarboxylation & Elimination

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection generating CO2 and isobutylene.

Self-Validating Protocol: Safe Boc Deprotection

To mitigate the hazards of gas evolution and the environmental persistence of Trifluoroacetic acid (TFA)[6], the following protocol utilizes HCl in 1,4-dioxane.

  • Preparation: Suspend 1.0 eq of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid in anhydrous 1,4-dioxane (0.1 M concentration) in a round-bottom flask equipped with a mineral oil bubbler. Causality: The bubbler provides a visual validation of gas evolution and prevents pressure buildup.

  • Acid Addition: Chill the suspension to 0 °C. Slowly add 10.0 eq of 4M HCl in 1,4-dioxane dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the bubbler; vigorous bubbling indicates the release of CO₂ and isobutylene[7].

  • Completion & Isolation: Once gas evolution ceases (typically 2–4 hours), verify completion via TLC or LC-MS. The resulting 3,5-dibromoanthranilic acid hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under a vacuum.

Application Workflow: Quinazolinone Synthesis

3,5-dibromoanthranilic acid derivatives are vital pharmacophores used to synthesize 6,8-dibromo-4(3H)-quinazolinones, which possess significant antibacterial, antifungal, and anti-inflammatory activities[8].

Step-by-Step Amide Coupling & Cyclization Protocol

This workflow describes the conversion of the Boc-protected acid into a complex quinazolinone scaffold[9].

  • Carboxylic Acid Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amide Formation: Add the desired primary amine (1.1 eq) dropwise. Stir for 4 hours. Quench with water and extract with EtOAc to isolate the Boc-protected amide intermediate.

  • Deprotection: Subject the intermediate to the HCl/dioxane deprotection protocol (Section 4.2) to reveal the primary aniline.

  • Cyclization: Reflux the deprotected intermediate with an orthoester (e.g., triethyl orthoformate) or an aldehyde under acidic conditions to drive cyclization, yielding the final 6,8-dibromoquinazolinone core[1].

QuinazolinoneSynthesis Step1 3,5-Dibromo-2-(Boc-amino)benzoic acid (Starting Material) Step2 Carboxylic Acid Activation (HATU / DIPEA in DMF) Step1->Step2 Step3 Amide Coupling (Addition of Primary Amine) Step2->Step3 Step4 Boc Deprotection (HCl in Dioxane -> CO2 + Isobutylene) Step3->Step4 Step5 Cyclization (Triethyl Orthoformate / Reflux) Step4->Step5 Step6 6,8-Dibromo-4(3H)-quinazolinone Derivative (Final API Scaffold) Step5->Step6

Caption: Stepwise workflow for synthesizing quinazolinone derivatives from the Boc-protected precursor.

Emergency Response & Environmental Disposal

First Aid Measures
  • Skin Contact: The lipophilic Boc group accelerates dermal absorption. Immediately flush the skin with copious amounts of water and soap for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].

  • Inhalation: Move the victim to fresh air. If respiratory irritation persists (due to H335 classification), administer oxygen and seek medical attention.

Spill Management & Disposal

Halogenated aromatics (containing two bromine atoms) are highly persistent in the environment and exhibit significant aquatic toxicity.

  • Spill Containment: Do not flush into the sewer system. Sweep up the solid using non-sparking tools and place it in a sealed, labeled container.

  • Disposal: Must be disposed of as hazardous halogenated organic waste. Incineration is the preferred method of disposal, provided the incinerator is equipped with a scrubber to neutralize hydrobromic acid (HBr) and nitrogen oxide (NOx) emissions generated during combustion.

References

  • ChemBK. "3,5-dibromoanthranilic acid - Physico-chemical Properties, Risk and Safety." ChemBK,
  • BOC Sciences. "CAS 609-85-8 (3,5-dibromoanthranilic acid)." BOC Sciences,
  • Fisher Scientific. "3,5-Dibromoanthranilic acid, 98+%, Thermo Scientific." Fisher Scientific,
  • BenchChem.
  • J-Stage.
  • National Institutes of Health (PMC). "Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones." NIH,
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Thermal Methods - Mechanism + Description." ACS GCIPR,
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Acids - Mechanism + Description." ACS GCIPR,
  • European Pharmaceutical Review. "Mass Spectrometry: another tool from the PAT toolbox." European Pharmaceutical Review,

Sources

Exploratory

IR spectroscopy absorption bands for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

IR Spectroscopy of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid: A Comprehensive Guide to Vibrational Assignments and Structural Characterization As a Senior Application Scientist, I approach the vibrational ch...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid: A Comprehensive Guide to Vibrational Assignments and Structural Characterization

As a Senior Application Scientist, I approach the vibrational characterization of highly substituted aromatic compounds not merely as an exercise in peak matching, but as a diagnostic readout of the molecule's electronic, steric, and spatial environment. 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (Formula: C₁₂H₁₃Br₂NO₄) is a complex, heavily functionalized building block utilized in peptidomimetic synthesis and drug discovery.

This whitepaper deconstructs the infrared (IR) absorption profile of this molecule, explaining the causality behind its spectral signatures, detailing a self-validating acquisition protocol, and providing a rigorous framework for band assignment.

Molecular Anatomy & Theoretical Framework

To accurately interpret the Fourier-transform infrared (FTIR) spectrum of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid, we must first isolate its functional moieties and understand how they interact:

  • The Carboxylic Acid (-COOH) Core: Located at position 1, this group acts as both a hydrogen bond donor and acceptor. It typically yields a profoundly broad O-H stretch and a distinct carbonyl (C=O) stretch[1].

  • The Carbamate (NH-Boc) Group: Located at position 2 (ortho to the carboxylic acid), the tert-butoxycarbonyl protected amine introduces a secondary N-H stretch, a second distinct C=O stretch (carbamate), and aliphatic C-H stretches from the tert-butyl group[2].

  • The 3,5-Dibromo Aromatic System: The introduction of two massive, highly electronegative bromine atoms exerts a strong inductive electron-withdrawing effect (-I). This alters the electron density of the aromatic ring, shifting the aromatic C=C stretches, while the heavy mass of the bromine atoms drives the C-Br stretching modes deep into the far-fingerprint region[3].

Mechanistic Insight: The Ortho-Effect & Intramolecular Hydrogen Bonding

The spatial proximity of the carboxylic acid and the NH-Boc group at the 1 and 2 positions forces an intramolecular hydrogen-bonding network (typically between the carbamate N-H and the carboxylic C=O, or vice versa). This pseudo-ring formation weakens the participating C=O bond, red-shifting its absorption frequency (lowering the wavenumber) while simultaneously broadening the N-H and O-H stretching bands[].

Mechanism Core Ortho-Substituted Core (COOH & NH-Boc) Hbond Intramolecular H-Bonding (C=O···H-N) Core->Hbond CO_shift Red-Shifted ν(C=O) (~1680 cm⁻¹) Hbond->CO_shift NH_shift Broadened ν(N-H) (~3300 cm⁻¹) Hbond->NH_shift

Intramolecular hydrogen bonding effects on vibrational frequencies.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional KBr pellet preparation is highly susceptible to hygroscopic moisture, which artificially broadens the 3000–3500 cm⁻¹ region, obfuscating the critical ν(N-H) and ν(O-H) bands[1]. Furthermore, grinding carboxylic acids with KBr can induce solid-state ion exchange, altering the ν(C=O) frequencies. Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the mandatory modality for this analysis.

Step-by-Step Methodology:

  • Crystal Cleaning & Verification: Clean the diamond ATR crystal with LC-MS grade isopropanol.

    • Validation Check: Acquire a background spectrum. The system is validated for use only if the baseline is flat and devoid of residual aliphatic C-H stretching bands (2800–3000 cm⁻¹).

  • Background Acquisition: Collect a 128-scan background spectrum against ambient air at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit 2–5 mg of the neat, dry solid powder directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the highly crystalline sample.

  • Data Collection: Acquire the sample spectrum (128 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

    • Validation Check: Monitor the atmospheric CO₂ doublet at 2350 cm⁻¹. If the peak intensity exceeds 0.01 absorbance units, it indicates a fluctuating purge environment or improper background subtraction; the background must be re-acquired.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a polynomial baseline correction.

Workflow A 1. Sample Preparation (Neat Solid on Diamond ATR) C 3. Spectral Collection (4000-400 cm⁻¹, 4 cm⁻¹ res) A->C B 2. Background Acquisition (Ambient Air, 128 scans) B->A D 4. Atmospheric Compensation (H₂O/CO₂ Subtraction) C->D E 5. ATR & Baseline Correction (Penetration Depth Adjustment) D->E F 6. Peak Picking & Functional Group Assignment E->F

Workflow for ATR-FTIR acquisition and spectral validation.

Spectral Interpretation & Quantitative Band Assignments

The IR spectrum of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is highly congested in the carbonyl and fingerprint regions. The following table synthesizes the expected quantitative data based on the structural physics of the molecule and empirical data from closely related halogenated anthranilic acids[2],[3].

Wavenumber Region (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
3300 – 3400 Medium, Broadν(N-H)Secondary carbamate N-H stretch. Broadening is induced by intramolecular hydrogen bonding with the adjacent carboxylic acid[2].
2500 – 3200 Strong, V. Broadν(O-H)Carboxylic acid O-H stretch. The extreme broadening obscures the aromatic C-H stretches, typical of strongly hydrogen-bonded carboxylic dimers[1].
2980, 2930 Weakν(C-H)Aliphatic C-H stretch. Originates exclusively from the tert-butyl group of the Boc moiety.
1710 – 1740 Strongν(C=O)Carbamate (Boc) carbonyl stretch. The electron-donating tert-butoxy group shifts this slightly higher than a standard amide[2].
1680 – 1700 Strongν(C=O)Carboxylic acid carbonyl stretch. Red-shifted due to conjugation with the aromatic ring and intramolecular H-bonding[3].
1560 – 1600 Mediumν(C=C)Aromatic ring skeletal vibrations. The presence of halogens often splits this into a distinct doublet[3].
1390, 1365 Mediumδ(C-H)Symmetric bending of gem-dimethyls. This "t-butyl doublet" is a highly specific, diagnostic marker confirming the integrity of the Boc group.
1250 – 1100 Strongν(C-O)C-O stretches. Overlapping bands from both the carboxylic acid and the carbamate ester linkages.
880 – 905 Mediumγ(C-H)Out-of-plane (OOP) bending. Characteristic of isolated aromatic protons (positions 4 and 6), confirming the 1,2,3,5-tetrasubstitution pattern[3].
540 – 595 Strongν(C-Br)Carbon-bromine stretch. The heavy mass of the bromine atoms strictly confines this vibration to the far-fingerprint region[3].
Diagnostic Highlights for Drug Development Professionals

When utilizing this molecule in peptide synthesis, the IR spectrum serves as an immediate quality control checkpoint. The successful deprotection of the Boc group (e.g., via TFA) can be instantly verified by the complete disappearance of the tert-butyl doublet at 1390/1365 cm⁻¹ and the carbamate carbonyl at ~1720 cm⁻¹ , alongside the emergence of primary amine (-NH₂) stretching doublets in the 3300–3500 cm⁻¹ region[2],[3].

References

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers National Institutes of Health (PMC) / ACS Publications 2

  • 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid | C12H15NO4 | CID 2755931 PubChem Compound Summary 1

  • 2-Amino-3,5-dibromobenzoic acid | 609-85-8 ChemicalBook Analytical Standards 3

  • CAS 609-85-8 (3,5-dibromoanthranilic acid) Spectroscopic Characterization BOC Sciences / Spectrochimica Acta

Sources

Foundational

pKa determination of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Technical Whitepaper: Precision pKa Determination for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid Executive Summary & Molecular Profiling The accurate determination of the acid dissociation constant ( pKa​ ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Precision pKa Determination for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Executive Summary & Molecular Profiling

The accurate determination of the acid dissociation constant ( pKa​ ) is a foundational metric in drug development, dictating a molecule's lipophilicity, solubility, and pharmacokinetic absorption profile[1]. Measuring the pKa​ of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid presents a unique analytical challenge.

Structurally, this molecule features two potential ionization sites: a carboxylic acid (-COOH) and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. However, the Boc group effectively neutralizes the basicity of the amine, converting it into a stable carbamate. Consequently, the only physiologically relevant ionizable moiety is the carboxylic acid.

The presence of two heavy bromine atoms at the 3 and 5 positions exerts a powerful inductive electron-withdrawing effect (-I effect). This stabilizes the carboxylate anion upon deprotonation, significantly lowering the pKa​ compared to unsubstituted benzoic acid (which has a pKa​ of 4.2). Furthermore, the extreme lipophilicity imparted by the bromines, the aromatic ring, and the bulky tert-butyl group renders the compound practically insoluble in pure water. Because standard potentiometric titrations require an analyte concentration of at least 10−4 M to detect a reliable inflection point[2], direct aqueous measurement is impossible.

To bypass this solubility barrier, this guide outlines a self-validating co-solvent potentiometric workflow utilizing the Yasuda-Shedlovsky Extrapolation method[3].

Methodological Rationale: The Co-Solvent Approach

When an active pharmaceutical ingredient (API) is too hydrophobic for aqueous titration, organic co-solvents (such as methanol, dioxane, or acetonitrile) are introduced to artificially raise the solubility limit[4]. However, adding an organic solvent lowers the dielectric constant ( ϵ ) of the medium, which suppresses the ionization of weak acids and artificially inflates the measured apparent pKa​ ( psKa​ ).

To find the true aqueous pKa​ , we cannot simply plot psKa​ against the weight percentage of the solvent due to non-linear solvation effects. Instead, the Yasuda-Shedlovsky equation establishes a rigorous linear thermodynamic relationship between the apparent pKa​ and the dielectric constant of the mixture[3]:

psKa​+log[H2​O]=ϵa​+b

By plotting (psKa​+log[H2​O]) against the inverse of the dielectric constant ( 1/ϵ ), we can extrapolate the linear regression back to the dielectric constant of pure water ( ϵ=78.3 ), yielding the absolute aqueous pKa​ .

YasudaShedlovsky A Mixed Solvent System (Decreased Dielectric Constant) B Measured psKa (Shifted Equilibrium) A->B C Mathematical Correction (+ log[H2O]) B->C D Linear Regression (vs 1/ε) C->D E Absolute Aqueous pKa (ε = 78.3) D->E

Caption: Thermodynamic corrections applied in the Yasuda-Shedlovsky extrapolation method.

Experimental Protocol: Self-Validating Potentiometric Titration

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol embeds causality into every step. A titration is only as accurate as its control over environmental variables.

Phase 1: Reagent and System Preparation
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard aqueous buffers (pH 2.0, 4.0, and 7.0). Causality: Mixed-solvent systems cause liquid junction potential shifts; calibrating in water and applying a solvent-specific correction factor (the Four-Plus technique) ensures the pH readings reflect true hydrogen ion activity.

  • Titrant Preparation (0.5 M KOH): Prepare potassium hydroxide in strictly carbonate-free water. Causality: If CO2​ is absorbed from the atmosphere, it forms bicarbonate, which acts as a secondary buffer and severely distorts the titration curve at higher pH ranges[2].

  • Ionic Strength Adjustment (0.15 M KCl): Prepare all solvent mixtures with 0.15 M KCl. Causality: This "swamps" the solution, maintaining constant activity coefficients for the analyte ions throughout the titration and mimicking physiological osmolarity[4].

Phase 2: Titration Execution
  • System Suitability Test: First, titrate a known lipophilic standard (e.g., Ibuprofen) through the co-solvent ratios to verify that the extrapolated pKa​ matches literature values.

  • Sample Dissolution: Dissolve exactly 2.0 mg of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid into four distinct Methanol/Water mixtures: 30%, 40%, 50%, and 60% (wt%).

  • Automated Titration: Under a slow argon gas flow (to prevent real-time CO2​ ingress), titrate each mixture with 0.5 M KOH from pH 2.0 to pH 10.0. Limit titrant addition to induce no more than a 0.2 pH unit change per step.

  • Data Acquisition: Extract the equivalence point where the first derivative of the titration curve reaches its maximum[2]. Calculate the apparent psKa​ at the half-equivalence point.

Workflow N1 1. Sample Preparation Dissolve API in Methanol N2 2. Co-solvent Ratios Prepare 30-60 wt% MeOH/H2O N1->N2 N3 3. Potentiometric Titration Titrate with 0.5M KOH in 0.15M KCl N2->N3 N4 4. Data Acquisition Determine Apparent pKa (psKa) N3->N4 N5 5. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/ε N4->N5 N6 6. Aqueous pKa Derive y-intercept (100% Water) N5->N6

Caption: Step-by-step potentiometric workflow for poorly soluble compounds.

Quantitative Data Synthesis

Once the apparent psKa​ values are recorded across the four solvent ratios, the data must be transformed to execute the Yasuda-Shedlovsky linear regression. Below is a representative data matrix demonstrating the mathematical extrapolation for this highly substituted benzoic acid.

Table 1: Representative Yasuda-Shedlovsky Extrapolation Data

Methanol (wt%)Dielectric Constant ( ϵ )Inverse Dielectric ( 1/ϵ )Molar Water ( log[H2​O] )Measured Apparent psKa​ Y-Axis Value ( psKa​+log[H2​O] )
60% 43.00.02331.344.155.49
50% 48.00.02081.443.825.26
40% 53.50.01871.523.555.07
30% 59.50.01681.593.314.90
0% (Pure Water) 78.3 0.0128 1.74 Extrapolated 4.53

Extrapolation Calculation:

  • Linear Regression Fit: y=90.77x+3.37 (where x=1/ϵ and y=psKa​+log[H2​O] ).

  • At Pure Water ( 1/ϵ=0.0128 ): y=4.53 .

  • Final Aqueous pKa​ : 4.53−1.74(log[H2​O])= 2.79 .

Conclusion: As theoretically predicted, the strong electron-withdrawing nature of the dibromo-substitution significantly depresses the pKa​ of the benzoic acid down to ~2.79, ensuring the molecule will be predominantly ionized (negatively charged) at physiological pH (7.4)[4].

Sources

Exploratory

Commercial availability and suppliers of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

An In-Depth Technical Guide to 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid for Advanced Research & Development Authored by a Senior Application Scientist Introduction: The Strategic Value of a Versatile Buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid for Advanced Research & Development

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid, identified by its CAS Number 1343470-60-9, has emerged as a highly valuable and versatile building block.[1] Its structure is pre-loaded with multiple, orthogonally reactive functional groups, making it an ideal scaffold for generating diverse compound libraries and elaborate target molecules.

The molecule incorporates three key features:

  • A carboxylic acid , which serves as a handle for amide bond formation, esterification, or as a directing group in C-H activation reactions.[2]

  • Two bromine atoms at the 3 and 5 positions, which are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to build molecular complexity.

  • A tert-butoxycarbonyl (Boc)-protected amine , a stable and widely used protecting group that masks the reactivity of the aniline nitrogen.[3] The Boc group is robust under many reaction conditions but can be selectively removed under acidic conditions, unmasking the amine for subsequent functionalization.[4]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the commercial availability, handling, and strategic application of this pivotal synthetic intermediate.

Physicochemical and Structural Data

A clear understanding of a reagent's fundamental properties is the first step in its successful application. The key characteristics of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid are summarized below.

PropertyValue
CAS Number 1343470-60-9[1]
Molecular Formula C₁₂H₁₃Br₂NO₄
Molecular Weight 395.04 g/mol
Appearance Typically an off-white to white solid or powder[5]
IUPAC Name 3,5-dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Commercial Availability and Supplier Selection

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is readily available from a variety of chemical suppliers catering to the research and development sector. When procuring this reagent, it is crucial to consider not just the price but also the purity, batch-to-batch consistency, and the quality of accompanying documentation (e.g., Certificate of Analysis, Safety Data Sheet).

Prominent Commercial Suppliers:
  • BLDpharm[1]

  • Fisher Scientific[6]

  • Tokyo Chemical Industry (TCI)[7]

  • Combi-Blocks[7]

  • Angene International[7]

  • Achmem[8]

Comparative Supplier Overview:
SupplierTypical Product NumberPurityNotes
BLDpharm BD00788938≥98%Often available for online ordering with potential special offers.[1]
Fisher Scientific Varies by partnerVariesAggregates products from multiple vendors, offering a wide selection.[6]
TCI America TCI-B3626 (related structure)>98.0%Known for high-quality research chemicals and reliable documentation.

Expert Insight on Procurement: For proof-of-concept syntheses, any reputable supplier with a purity of >95% is generally sufficient. However, for later-stage development, particularly for Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) applications, it is essential to partner with a supplier who can provide detailed batch analysis, impurity profiles, and ensure long-term supply chain stability. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

Safety, Handling, and Storage Protocols

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the reagent. The following guidelines are synthesized from publicly available Safety Data Sheets (SDS).[5][9][10]

Hazard Identification and Personal Protective Equipment (PPE):
  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] May be harmful if swallowed or inhaled.[9][10]

  • Required PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[5][9]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[5]

Storage and Handling Workflow:

It is crucial to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend refrigerated storage.

The following diagram outlines the standard workflow for safely managing this chemical within a laboratory setting.

G cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive from Supplier Inspect Inspect Container for Damage Receive->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in Cool, Dry, Well-Ventilated Area (Tightly Closed Container) Log->Store Transfer to Storage Prep Don PPE (Goggles, Gloves, Lab Coat) Store->Prep Retrieve for Use Weigh Weigh in Fume Hood Prep->Weigh React Perform Reaction Weigh->React Dispose Dispose of Waste via Approved Disposal Plant React->Dispose Collect Waste

Workflow for Safe Chemical Handling

Core Application: A Protocol for Boc-Group Deprotection

One of the most common manipulations performed on this molecule is the removal of the Boc protecting group to liberate the free amine. This step is essential for subsequent reactions such as amide couplings or reductive aminations. The Boc group's acid lability provides a clean and high-yielding deprotection pathway.

Principle of the Reaction:

The mechanism relies on the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the elimination of the stable tert-butyl cation, which is then quenched, and the carbamic acid intermediate decarboxylates to yield the free amine, carbon dioxide, and isobutylene.

Step-by-Step Experimental Protocol:
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C. Causality: This initial cooling helps to control any potential exotherm from the addition of the strong acid.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup (Solvent Removal): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Self-Validation: Complete removal of the volatile acid is crucial to prevent interference with subsequent steps.

  • Workup (Neutralization): Re-dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Extraction & Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-3,5-dibromobenzoic acid.

  • Purification: The resulting product is often pure enough for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

The following diagram visualizes this deprotection workflow.

G Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA Dropwise Cool->Add_TFA React Stir at RT (1-3h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate in vacuo Monitor->Workup Complete Neutralize Dissolve & Wash with sat. NaHCO3 Workup->Neutralize Extract Extract & Dry Organic Layer Neutralize->Extract Final_Product Concentrate to Yield 2-Amino-3,5-dibromobenzoic Acid Extract->Final_Product

Experimental Workflow for Boc Deprotection

Conclusion

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is more than just a chemical; it is a strategic tool for accelerating discovery. Its well-defined reactive sites allow for a modular and predictable approach to synthesis. By understanding its commercial sources, adhering to strict safety protocols, and mastering its core chemical transformations, researchers can effectively leverage this building block to construct novel molecules with significant potential in medicinal chemistry, chemical biology, and materials science.[2][11]

References

  • 3,5-DIBROMO-2-[[[(3-BUTOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID . Chemical Substance Information. [Link]

  • 3-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid - NextSDS . NextSDS. [Link]

  • Safety Data Sheet . (October 09, 2009). Thermo Fisher Scientific. [Link]

  • 5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid | 306937-20-2 . Appchem. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • 3,5-DIBROMO-2-[[[(4-BUTOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID . NextSDS. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate . National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of Compound 35 as a Potential Botulinum Neurotoxin Inhibitor . (July 31, 2020). Defense Technical Information Center (DTIC). [https://discover.dtic.mil/results/?q=4-(2-tert-Butoxycarbonylamino-3-(methoxycarbonylpropyl)benzoic%20acid%20tert-%20butyl%20ester]([Link]

  • 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid | C17H24N2O6 . PubChem. [Link]

  • 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid 97% . AiFChem, an Xtalpi Company. [Link]

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE . Organic Syntheses Procedure. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids . (November 17, 2021). National Institutes of Health (NIH). [Link]

  • Tert Butoxycarbonyl Amino Global Active Suppliers and Exporters Directory . TTV. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . (September 30, 2023). [Link]

  • Boc Protect Amino acids . [Link]

  • Chemical Space bRo5 - Macrocyclics, PROTACs & More . (April 20-21, 2022). [Link]

  • 3,5-DIBROMO-2-[[[(2,5-DIIODOBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID . Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid Introduction & Mechanistic Rationale Functionalized anthranilic acids are highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid

Introduction & Mechanistic Rationale

Functionalized anthranilic acids are highly privileged pharmacophores in drug discovery, serving as critical precursors for quinazolines, acridines, and various kinase inhibitors. 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a highly versatile building block that allows for the modular assembly of complex, multi-substituted aromatic systems. However, effectively utilizing this di-halogenated scaffold requires precise control over the regioselectivity of the Suzuki-Miyaura cross-coupling (SMC) reaction.

The Causality of Regioselectivity (C5 vs. C3) In polyhalogenated heteroarenes and functionalized benzenes, the site of initial Palladium(0) oxidative addition is dictated by a delicate balance of electronic activation and steric accessibility[1]. In the case of 3,5-dibromo-2-(Boc-amino)benzoic acid, the electronic environments of the C3 and C5 positions are relatively similar—both are activated by the electron-donating amine derivative and deactivated by the meta-carboxylic acid.

Therefore, steric hindrance becomes the absolute governing factor[2].

  • The C3-Bromine is flanked by the C4-proton and the massive ortho-positioned N-(tert-butoxycarbonyl) group at C2.

  • The C5-Bromine is flanked only by the relatively small C4 and C6 protons.

Because the oxidative addition of the bulky Pd(0)Ln​ active species is highly sensitive to steric crowding, the reaction occurs preferentially at the unhindered C5 position. By carefully selecting the catalyst, ligand, and temperature, chemists can achieve >95:5 regioselectivity for the C5-monoarylated product, leaving the C3-bromide intact for a subsequent, more forcefully driven coupling step.

Reaction Workflow & Logical Pathway

The following workflow illustrates the sequential, regioselective functionalization of the scaffold. The first coupling utilizes a standard bidentate ligand under mild conditions to target the C5 position. The second coupling forces the sterically hindered C3 position using a highly active, electron-rich Buchwald ligand (SPhos).

Pathway SM 3,5-Dibromo-2-(Boc-amino) benzoic acid Cond1 Pd(dppf)Cl2, K2CO3 Ar1-B(OH)2 (1.0 eq) Dioxane/H2O, 80°C SM->Cond1 Int1 5-Aryl-3-bromo-2-(Boc-amino) benzoic acid Cond1->Int1 Cond2 Pd2(dba)3, SPhos, K3PO4 Ar2-B(OH)2 (1.5 eq) Toluene/H2O, 100°C Int1->Cond2 Prod 3,5-Diaryl-2-(Boc-amino) benzoic acid Cond2->Prod

Fig 1: Regioselective sequential Suzuki-Miyaura coupling workflow for 3,5-dibromoanthranilic acids.

Quantitative Data: Catalyst Optimization for C5-Selectivity

To prevent the formation of bis-arylated byproducts during the first step, the choice of ligand is critical. The table below summarizes the optimization of the first coupling step (C5-arylation) using Phenylboronic acid (1.05 equivalents) as the model partner.

EntryCatalyst / Ligand SystemBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Regioselectivity (C5 : C3)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O807285 : 15
2Pd(OAc)2 / SPhosK3PO4Toluene/H2O809560 : 40
3 Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane/H2O 80 88 > 95 : 5
4Pd(dppf)Cl2·CH2Cl2K2CO31,4-Dioxane/H2O1009280 : 20

Data Insight: Entry 2 demonstrates that highly active, sterically demanding ligands like SPhos can overcome the steric barrier at C3 too easily, leading to poor regiocontrol[1]. Entry 3 provides the optimal balance: the bidentate dppf ligand is bulky enough to be highly sensitive to the Boc-group's steric shield, yet active enough to drive the C5 coupling to completion at a moderate 80 °C.

Step-by-Step Experimental Protocols

Protocol A: Highly Regioselective C5-Monoarylation

Objective: Synthesize 5-Aryl-3-bromo-2-((tert-butoxycarbonyl)amino)benzoic acid.

Reagents & Stoichiometry:

  • 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq, limiting reagent)

  • Arylboronic Acid[Ar1-B(OH)2] (1.05 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromo starting material, arylboronic acid, and K2CO3.

  • Solvent Degassing (Critical Step): Add the 1,4-Dioxane and H2O. Sparge the mixture with Argon for at least 15 minutes. Causality: Oxygen must be rigorously excluded because Pd(0) is highly susceptible to oxidation, which halts the catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2·CH2Cl2 catalyst under a positive stream of Argon. Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating Monitoring: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The starting material exhibits an isotopic mass pattern of 1:2:1 (M, M+2, M+4) characteristic of two bromine atoms. The reaction is complete when this is entirely replaced by a 1:1 (M, M+2) doublet, confirming successful mono-arylation without over-coupling.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3–4 using 1M HCl (careful: CO2 evolution from K2CO3 and potential Boc-deprotection if pH drops below 2). Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc + 1% AcOH).

Protocol B: Subsequent C3-Arylation of the Hindered Position

Objective: Synthesize 3,5-Diaryl-2-((tert-butoxycarbonyl)amino)benzoic acid.

Reagents & Stoichiometry:

  • 5-Aryl-3-bromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq)

  • Arylboronic Acid [Ar2-B(OH)2] (1.5 to 2.0 eq)

  • Pd2(dba)3 (0.05 eq, 5 mol%)

  • SPhos (0.10 eq, 10 mol%)

  • K3PO4 (3.0 eq)

  • Toluene / H2O (5:1 v/v, 0.1 M)

Methodology:

  • Preparation: Combine the mono-bromo intermediate, the second arylboronic acid, and K3PO4 in a heavy-walled pressure vial.

    • Causality: K3PO4 is utilized here instead of K2CO3 because the severe steric hindrance at C3 requires a stronger base to accelerate the transmetalation step—the rate-limiting step for sterically encumbered Suzuki couplings.

  • Degassing: Add Toluene and H2O. Sparge with Argon for 15 minutes.

  • Catalyst Activation: Add Pd2(dba)3 and SPhos. Causality: SPhos is an electron-rich, dialkylbiaryl phosphine ligand that creates a highly reactive, mono-ligated Pd(0) species capable of penetrating the steric shield of the ortho-Boc group.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

  • Self-Validating Monitoring: Analyze via LC-MS.

    • Validation Check: The 1:1 (M, M+2) bromine doublet must completely disappear, replaced by a single molecular ion peak representing the fully cross-coupled, bis-arylated product.

  • Workup: Cool to room temperature, acidify to pH 4 with 1M HCl, extract with EtOAc, dry, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8(1), 40-62.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid in Solid-Phase Peptide Synthesis

Abstract The strategic introduction of non-canonical amino acids into peptide sequences is a powerful tool for modulating their structure, function, and therapeutic potential. This guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic introduction of non-canonical amino acids into peptide sequences is a powerful tool for modulating their structure, function, and therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the utilization of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid in solid-phase peptide synthesis (SPPS). We delve into the rationale for employing the tert-butyloxycarbonyl (Boc) protection strategy for this unique building block, detailing the complete workflow from resin preparation to final peptide cleavage. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of halogenated aromatic moieties to create novel peptide architectures, enhance binding affinities, or introduce spectroscopic probes.

Introduction: The Rationale for a Specialized Building Block

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support.[1] While the 20 canonical amino acids offer a vast chemical space, the incorporation of unique, non-canonical building blocks unlocks new possibilities.

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a synthetic amino acid derivative of particular interest. Its key features include:

  • Conformational Rigidity: The substituted benzene ring introduces a rigid, planar element into the peptide backbone, which can be used to enforce specific secondary structures or turns.

  • Halogen Bonding Potential: The two bromine atoms can act as halogen bond donors, potentially forming specific, stabilizing interactions with other residues or target proteins, thereby enhancing binding affinity and specificity.

  • Chemical Handle: The aromatic ring serves as a versatile scaffold for post-synthesis modifications through cross-coupling reactions or other aromatic chemistry.

  • Spectroscopic Probe: The heavy bromine atoms can be useful in X-ray crystallography for phasing purposes.

The choice of the temporary N-α-protecting group is critical for successful synthesis.[2] For this specific building block, the acid-labile tert-butyloxycarbonyl (Boc) group is highly recommended. This is a deliberate choice over the more common Fmoc group due to the Boc strategy's reliance on a final, strong acid cleavage step (e.g., with Hydrogen Fluoride), which is robust enough to handle potentially challenging sequences and complex side-chain protecting groups often used in conjunction with specialized residues.[3][4]

Reagent Profile: 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Understanding the properties of the building block is the first step to its successful implementation.

Chemical Structure

Caption: Chemical structure of the title compound.

Physicochemical Data
PropertyValueSource
IUPAC Name 3,5-dibromo-2-{[(2-methylpropan-2-yl)oxy]formamido}benzoic acidN/A
Molecular Formula C₁₂H₁₃Br₂NO₄Derived
Molecular Weight 411.04 g/mol Derived
Parent Compound (unprotected) 2-amino-3,5-dibromobenzoic acid[5]
N-α-Protection tert-butyloxycarbonyl (Boc)[][7]
Protection Strategy Boc/Bzl (Benzyl-based side-chain protection)[2]
Solubility Soluble in DMF, DCM, NMP; sparingly soluble in water.General Knowledge

The Boc-SPPS Workflow: A Strategic Overview

The Boc/Bzl strategy is a classic and powerful approach characterized by the use of graded acid lability.[8] The temporary N-α-Boc group is removed with a moderate acid (TFA), while the more permanent, benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously at the end with a very strong acid (HF, TFMSA).[8][9]

Caption: High-level workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

These protocols provide a framework for manual Boc-SPPS. Automated synthesizers will follow similar chemical principles. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Resin Selection and Preparation
  • Expertise: The choice of resin dictates the C-terminal functional group of the final peptide. For a C-terminal carboxylic acid, Phenylacetamidomethyl (PAM) resin is preferred over standard Merrifield resin due to its enhanced stability to the repetitive TFA deprotection steps, minimizing premature peptide loss.[9]

  • Procedure:

    • Select a suitable resin (e.g., Boc-amino acid-PAM-resin for a pre-loaded start, or aminomethyl-resin for custom loading).

    • Place the resin (1.0 g, ~0.5-1.0 mmol/g substitution) in a fritted reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30-60 minutes.

    • Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x). Each wash should be for 1 minute with sufficient solvent to fully suspend the resin (~10-15 mL/g).

Protocol 2: The Boc Deprotection Cycle
  • Expertise: The Boc group is removed by acidolysis.[] A pre-wash with the deprotection solution is often performed to dehydrate the resin and ensure efficient reaction in the main deprotection step. The mechanism generates a tert-butyl cation, which must be considered when sensitive residues like Trp, Met, or Cys are present.[2][8]

  • Procedure:

    • Pre-wash: Add 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes, then drain.

    • Deprotection: Add a fresh portion of 50% TFA/DCM (~10 mL/g resin). Agitate for 20-30 minutes.[9] The solution may turn yellow or orange.

    • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.

    • Neutralization: To deprotonate the newly formed N-terminal ammonium salt to the reactive free amine, wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[2]

    • Final Wash: Wash the resin with DCM (5x) to remove excess DIEA.

    • Validation (Optional): Perform a Kaiser test or chloranil test to confirm the presence of a free primary/secondary amine. A positive test (blue beads for Kaiser) indicates successful deprotection.

Caption: Acid-catalyzed deprotection of the N-α-Boc group.

Protocol 3: Coupling of 3,5-Dibromo-2-(Boc-amino)benzoic Acid
  • Expertise: This sterically hindered amino acid requires robust activation to achieve efficient coupling. In situ activation with HBTU/HOBt or HATU is highly effective. The reaction is performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). A molar excess of the activated amino acid is used to drive the reaction to completion.[10]

  • Procedure:

    • In a separate vial, dissolve 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (3 equivalents relative to resin substitution) and an activating agent like HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 2.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of this residue, a longer coupling time is recommended.

    • Validation: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated ("double coupling").

    • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Recommended Coupling Conditions
ParameterRecommendationRationale
Solvent DMF or NMPHigh polarity, aprotic, effectively solvates reagents.
Amino Acid 3.0 eq.Drives reaction equilibrium towards completion.
Coupling Reagent HBTU (2.9 eq.) or HATU (2.9 eq.)Forms highly reactive activated ester, efficient for hindered couplings.
Base DIEA (6.0 eq.)Acts as a non-nucleophilic base to facilitate activation and neutralize salts.
Reaction Time 2-4 hoursIncreased time to overcome potential steric hindrance from dibromo substituents.
Protocol 4: Final Cleavage and Deprotection
  • Trustworthiness & Safety: This protocol involves the use of extremely corrosive and hazardous strong acids. It must be performed in a specialized, acid-resistant fume hood using appropriate HF-resistant apparatus (if using HF) and personal protective equipment (face shield, acid-resistant gloves, lab coat). Scavengers are critical to prevent the reactive species generated during cleavage (e.g., benzyl and tert-butyl cations) from causing side reactions with sensitive residues.[3][8]

  • Procedure:

    • Dry the fully assembled peptide-resin under vacuum for several hours.

    • Place the dried peptide-resin (e.g., 0.5 g) into the HF reaction vessel.

    • Add a scavenger mixture. A common choice is p-cresol and p-thiocresol or anisole.

    • Cool the vessel to -5 to 0 °C in an ice/salt bath.

    • Carefully distill anhydrous Hydrogen Fluoride (HF) into the vessel (~10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

    • After the reaction is complete, remove the HF by evaporation with a stream of nitrogen gas. This is the most hazardous step and requires a properly functioning apparatus.

    • Precipitation: Wash the residue with cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide. The resin beads will remain.

    • Extraction: Filter to collect the crude peptide precipitate. Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Purification: Purify the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS, MALDI-TOF).

References

  • CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Nature Protocols. Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Available at: [Link]

  • 3,5-DIBROMO-2-[[[(3-BUTOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID - Chemical Substance Information. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. Available at: [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTec. Available at: [Link]

  • CN107488124A - The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents.
  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives - ScholarWorks@GVSU. Available at: [Link]

  • The Power of Boc Protection in Modern Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available at: [Link]

  • Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid - PubMed. Available at: [Link]

  • 3,5-DIBROMO-2-[[[(2,5-DIIODOBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID - Chemical Substance Information. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid | C17H24N2O6 | CID 1501844 - PubChem. Available at: [Link]

Sources

Method

Application Note: Mild Boc Deprotection Strategies for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid Derivatives

Executive Summary & Substrate Challenges 3,5-Dibromo-2-aminobenzoic acid (3,5-dibromoanthranilic acid) and its derivatives are highly valued building blocks in the synthesis of quinazolinones, benzoxazines, and complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Challenges

3,5-Dibromo-2-aminobenzoic acid (3,5-dibromoanthranilic acid) and its derivatives are highly valued building blocks in the synthesis of quinazolinones, benzoxazines, and complex pharmaceutical intermediates. However, the N-Boc protected precursors of these molecules present a unique synthetic challenge.

The presence of two bulky, electron-withdrawing bromine atoms at the 3- and 5-positions alters the electronic landscape of the anthranilic core, reducing the basicity of the amine and often necessitating extended reaction times under traditional deprotection conditions[1]. Prolonged exposure to harsh Brønsted acids (e.g., 50% TFA/DCM or 4M HCl/dioxane) frequently leads to detrimental side reactions, including:

  • Decarboxylation: Anthranilic acids are notoriously prone to losing CO2 when heated in strong aqueous or protic acids.

  • Protodebromination: Extended acidic reflux can strip halogens from the aromatic ring.

  • Undesired Ester Hydrolysis: If the C1-carboxylate is protected as an acid-labile ester, strong acids will cause premature global deprotection[2].

To achieve high chemoselectivity, orthogonal and exceptionally mild deprotection strategies must be employed. This guide details two field-proven methodologies tailored specifically to the functional group status of the C1-carboxylate.

Methodological Decision Matrix

The selection of the deprotection protocol depends entirely on whether the C1-carboxylate is a free acid or protected (e.g., as an ester or amide).

Workflow Start 3,5-Dibromo-N-Boc-anthranilic Acid Derivative Decision Is the C1-Carboxylate Free or Protected? Start->Decision FreeAcid Free Carboxylic Acid Decision->FreeAcid Yes Protected Ester / Amide Decision->Protected No MW Protocol A: MW / H2O (100°C) Autocatalytic FreeAcid->MW TMS Protocol B: TMSOTf / 2,6-Lutidine Lewis Acid Mediated Protected->TMS Product Target Amine Isolated & Verified MW->Product TMS->Product

Fig 1. Decision matrix for selecting the optimal mild Boc deprotection protocol.

Quantitative Data Summary

The following table summarizes the expected outcomes when subjecting 3,5-dibromo-N-Boc-anthranilic acid derivatives to various deprotection environments.

Deprotection MethodReagents & SolventTemp / TimeYield (%)Mechanistic Notes & Side Reactions
Traditional Acidic 50% TFA / DCM25 °C, 2–4 h40–60%High risk of decarboxylation and protodebromination.
Traditional Acidic 4M HCl / Dioxane25 °C, 4–6 h50–65%Cleaves acid-labile esters; sluggish kinetics[2].
Autocatalytic Aqueous H2O (Microwave)100 °C, 10 min>95%Protocol A: Requires free C1-carboxylate[3].
Lewis Acid Mediated TMSOTf, 2,6-Lutidine0 °C to 25 °C, 1 h85–95%Protocol B: Ideal for esters/amides; highly mild[4].

Mechanistic Rationale & Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Deprotection (For Free Carboxylic Acids)

Causality & Rationale: As demonstrated by Thaqi et al., the presence of a free carboxylate ortho to the N-Boc group enables a highly efficient, autocatalytic deprotection in water[3]. Under microwave heating, the spatial proximity of the carboxylic acid allows it to act as an intramolecular general acid. It protonates the Boc carbonyl, facilitating the expulsion of the tert-butyl cation and CO2 without the need for any external acidic reagents. This completely eliminates the risk of acid-catalyzed degradation.

Step-by-Step Methodology:

  • Preparation: Suspend the 3,5-dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 mmol) in 5.0 mL of ultra-pure HPLC-grade water within a 10 mL microwave-safe reaction vial.

  • Irradiation: Seal the vial and subject it to microwave irradiation, heating the suspension to 100 °C for 10 minutes. Ensure the microwave synthesizer is set to dynamically adjust power to maintain the target temperature.

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. The deprotected 3,5-dibromoanthranilic acid will typically precipitate out of the aqueous phase as a crystalline solid due to its low solubility in water.

  • Self-Validating Workup:

    • Validation Checkpoint: Withdraw a 5 µL aliquot of the suspension, dissolve in MeCN, and analyze via LC-MS. The product must display a characteristic 1:2:1 isotopic cluster at m/z [M+H]+ (approx. 294, 296, 298) corresponding to the dibrominated free amine. The absence of the [M+H+100]+ peak confirms complete deprotection.

  • Isolation: Filter the precipitate under vacuum, wash with 2 mL of ice-cold water, and dry under high vacuum to afford the pure product.

Protocol B: TMSOTf / 2,6-Lutidine Mediated Deprotection (For Esters & Amides)

Causality & Rationale: When the C1-carboxylate is protected (e.g., as a benzyl or methyl ester), the autocatalytic route is unavailable. In this scenario, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a soft Lewis acid, coordinating selectively to the Boc carbonyl oxygen. This polarization drives the expulsion of the tert-butyl cation[4]. 2,6-Lutidine is strategically chosen as the base; its methyl groups provide steric hindrance that prevents it from reacting with TMSOTf, yet it remains basic enough to scavenge any adventitious triflic acid (TfOH). This prevents the reaction from becoming strongly Brønsted acidic, thereby protecting the halogenated arene and the ester linkage.

Mechanism A N-Boc Derivative B TMSOTf Coordination A->B C t-Butyl Cation Departure B->C D Silyl Carbamate Intermediate C->D E MeOH Quench (-CO2) D->E F Free Amine E->F

Fig 2. Mechanistic pathway of TMSOTf-mediated Boc deprotection.

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the N-Boc protected 3,5-dibromoanthranilic ester/amide (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2,6-lutidine (3.0 mmol, 3.0 equiv.) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Dropwise, add TMSOTf (2.0 mmol, 2.0 equiv.) over 5 minutes. The mixture may turn slightly yellow.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Self-Validating Quench:

    • Validation Checkpoint: Cool the flask back to 0 °C and carefully add 2 mL of Methanol. Observe the mixture for effervescence. The visible release of CO2 gas is a macroscopic validator that the intermediate silyl carbamate is decomposing into the free amine.

    • Once effervescence ceases, spot the mixture on a TLC plate (UV 254 nm). The starting material spot should be completely absent, replaced by a lower-Rf spot that stains positive with CAM (Cerium Ammonium Molybdate).

  • Workup: Dilute the mixture with 20 mL of DCM and wash with saturated aqueous NaHCO3 (2 × 15 mL) to remove lutidinium salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace lutidine remains.

References

  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.Benchchem.
  • Thaqi, Ali; McCluskey, Adam; Scott, Janet L. A mild Boc deprotection and the importance of a free carboxylate.Tetrahedron Letters, 2008.
  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines.University of Cambridge, 2023.
  • The Chemistry and Biology of the Tetrodotoxin Natural Product Family.ChemRxiv.

Sources

Application

Synthesis of Novel Benzoxazine Derivatives from 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel benzoxazine derivatives, commencing from the readily accessible starting material, 3,5-Dibromo-2-((tert-butoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel benzoxazine derivatives, commencing from the readily accessible starting material, 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of novel heterocyclic compounds with potential biological activity. Benzoxazine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of bromine atoms onto the benzoxazine core can further modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Introduction: The Significance of Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science.[1][2] The benzoxazine ring system is a versatile scaffold that can be functionalized at various positions to generate a diverse library of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The synthesis of substituted benzoxazines is a key area of research, with a focus on developing efficient and versatile synthetic methodologies.

This guide focuses on the utilization of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid as a strategic starting material for the preparation of novel dibrominated benzoxazine derivatives. The presence of the bromine atoms can enhance the lipophilicity and metabolic stability of the final compounds, while the Boc-protected amino group offers a handle for further synthetic transformations.

Strategic Approach to Synthesis

The synthesis of benzoxazine derivatives from 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid can be approached through two primary synthetic routes. The choice of route will depend on the desired final product and the available reagents and expertise.

  • Route A: Synthesis of 6,8-Dibromo-2-substituted-4H-3,1-benzoxazin-4-ones. This is a well-established method for the preparation of benzoxazin-4-ones from N-acyl anthranilic acids.[2][4] This route involves the initial acylation of the starting material, followed by cyclodehydration to form the benzoxazin-4-one ring.

  • Route B: Synthesis of 6,8-Dibromo-1H-benzo[d][1][4]oxazine-2,4-dione. This route involves the direct cyclization of the N-Boc protected starting material, which can be achieved under thermal or acidic conditions, often with the concomitant removal of the Boc protecting group.[5][6]

The following sections will provide detailed protocols for both synthetic routes.

Visualizing the Synthetic Pathways

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid B Route A: Acylation A->B Acyl Chloride/Base F Route B: Direct Cyclization A->F Heat or Acid C N-Acyl-3,5-dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid B->C D Cyclodehydration C->D Acetic Anhydride or Cyanuric Chloride/Base E 6,8-Dibromo-2-substituted-4H-3,1-benzoxazin-4-one D->E G 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione F->G

Caption: Synthetic routes to benzoxazine derivatives.

PART 1: Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one (Route A)

This protocol describes a two-step synthesis of a representative 2-methyl substituted benzoxazin-4-one.

Step 1: Acetylation of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

  • To a solution of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetylated product. This intermediate can often be used in the next step without further purification.

Step 2: Cyclodehydration to form the Benzoxazin-4-one Ring

  • Method 1: Using Acetic Anhydride

    • Reflux the crude N-acetylated intermediate from Step 1 in excess acetic anhydride for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Method 2: Using Cyanuric Chloride/Triethylamine [7][8]

    • To a solution of the crude N-acetylated intermediate (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent such as chloroform or dichloromethane, add a solution of cyanuric chloride (1.0 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 6,8-Dibromo-1H-benzo[d][1][4]oxazine-2,4-dione (Route B)

This protocol describes the direct cyclization of the starting material to the corresponding benzoxazinedione.

  • Method 1: Thermal Cyclization

    • Heat 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid in a high-boiling point solvent such as diphenyl ether or in the absence of a solvent at a temperature above its melting point (typically 180-250 °C).

    • The reaction progress can be monitored by observing the evolution of gas (isobutylene and carbon dioxide).

    • After cooling, the solid residue can be purified by recrystallization from a suitable solvent.

  • Method 2: Acid-Catalyzed Cyclization and Deprotection

    • Treat a solution of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid in a solvent like dichloromethane with a strong acid such as trifluoroacetic acid (TFA) at room temperature.[9]

    • Stir the reaction for several hours until the Boc group is cleaved.

    • To effect cyclization, a dehydrating agent or a cyclizing agent like thionyl chloride can be added to the reaction mixture.[5][6]

    • The reaction mixture is then worked up by neutralizing the acid and extracting the product with an organic solvent.

    • Purification is typically achieved by column chromatography or recrystallization.

PART 2: Characterization and Data

The synthesized benzoxazine derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzoxazine ring, and protons of the substituent at the 2-position. The chemical shifts will be influenced by the bromine atoms.
¹³C NMR Resonances for the carbonyl carbons of the oxazinone ring, aromatic carbons, and the carbons of the substituent at the 2-position.
FT-IR Characteristic stretching vibrations for the C=O (lactone and/or amide) groups, C-O-C, and aromatic C-H bonds.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the synthesized compound, showing the characteristic isotopic pattern for two bromine atoms.

Discussion: Causality and Experimental Choices

  • Choice of Acylating Agent (Route A): Acetic anhydride is a common and cost-effective choice for introducing a methyl group at the 2-position. Other acyl chlorides or anhydrides can be used to introduce different substituents. The use of a base like pyridine or triethylamine is crucial to neutralize the acid byproduct.

  • Choice of Cyclization Method (Route A): Acetic anhydride at reflux is a classical and effective method for cyclodehydration. However, it requires high temperatures. The cyanuric chloride/triethylamine system offers a milder alternative that can be performed at room temperature, which may be advantageous for sensitive substrates.[7][8]

  • Conditions for Boc Deprotection and Cyclization (Route B): The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under basic conditions but readily cleaved by strong acids.[9][10] Thermal deprotection is also a viable option, particularly in the absence of acid-sensitive functional groups.[11] The choice between thermal and acidic conditions will depend on the overall stability of the molecule.

Trustworthiness: A Self-Validating System

The protocols provided are based on well-established synthetic methodologies for benzoxazine synthesis.[2][4][5] The progress of each reaction should be carefully monitored by TLC to ensure the complete conversion of the starting material and to identify any potential side products. The final products must be thoroughly characterized by spectroscopic methods to confirm their identity and purity. The expected spectroscopic data serves as a validation of the successful synthesis.

Applications and Future Directions

The synthesized dibrominated benzoxazine derivatives can serve as valuable building blocks for the development of new pharmaceutical agents. The bromine atoms can be utilized for further functionalization through cross-coupling reactions, allowing for the rapid generation of a library of diverse compounds. These novel compounds can then be screened for their biological activities in various assays.

Visualizing the Reaction Mechanism

A plausible mechanism for the acid-catalyzed cyclization and deprotection in Route B is illustrated below:

Mechanism cluster_0 Boc Deprotection and Cyclization A Starting Material (N-Boc protected) B Protonation of Boc group A->B + H+ C Loss of isobutylene and CO2 B->C D Free Amino Acid C->D E Intramolecular Nucleophilic Attack D->E (Intramolecular) F Tetrahedral Intermediate E->F G Proton Transfer F->G H Elimination of Water G->H I Benzoxazinedione H->I

Caption: Proposed mechanism for Route B.

References

  • Khabazzadeh, H., Saidi, K., Sheibani, H., & Tavakolinejad Kermany, E. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC.
  • Aburzeza, M. M., & AlFalous, K. A. (2020). PREPARATION OF BENZOXAZENE DERIVATIVES FROM THE REACTION OF UNSATURATED KETONE ACIDS WITH ANTHRANILIC ACID. Journal of Applied Science (JAS), 33(2).
  • El-Sayed, W. A., Ali, O. M., Zyada, R. E., & Mohamed, A. A. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
  • Gholap, A. R., & Telvekar, V. N. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(9), 705-712.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. RSC Advances.

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. (n.d.). ResearchGate.

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. (n.d.). Royal Society of Chemistry.

  • Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. (n.d.).
  • Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). PMC.
  • Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Deriv
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • BOC Protection and Deprotection. (2026). J&K Scientific LLC.

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals. Introduction and Molecular Anatomy 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (a Boc-protected 3,5-dibromoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals.

Introduction and Molecular Anatomy

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (a Boc-protected 3,5-dibromoanthranilic acid derivative) is a highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of biologically active quinazolinones, benzoxazinones, and conformationally restricted cyclic peptidomimetics[1].

The strategic value of this molecule lies in its trifunctional nature:

  • C1 Carboxylic Acid: Available for amide bond formation or esterification.

  • C2 Boc-Protected Amine: Temporarily masked to prevent uncontrolled polymerization or side reactions during coupling [2].

  • C3 & C5 Aryl Bromides: Excellent electrophilic handles for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) [3].

To successfully incorporate this building block into complex synthetic sequences, chemists must employ a rigorous orthogonal protecting group strategy . Orthogonality ensures that the deprotection of the carboxylic acid does not prematurely unmask the amine, and importantly, that the chosen protecting groups do not interfere with the reactivity of the 3,5-dibromo motif.

Strategic Considerations for Orthogonality

When designing a synthetic route with this molecule, the presence of the Boc group (cleaved by strong acids like TFA or HCl) dictates the choice of the carboxylic acid protecting group. Furthermore, the two aryl bromides impose strict limitations on transition-metal-mediated deprotections.

The Optimal Choice: Methyl or Ethyl Esters (Base-Labile)

For maximum compatibility, protecting the carboxylic acid as a methyl ester is highly recommended. Methyl esters are cleaved via saponification (e.g., LiOH in THF/H₂O) under basic conditions, which leaves the acid-labile Boc group completely intact [4]. Crucially, methyl esters are inert to Pd(0) and Pd(II) species, allowing for seamless downstream cross-coupling on the C3/C5 bromines.

Mechanistic Insight: Standard Fischer esterification (MeOH/H₂SO₄) cannot be used to form the methyl ester, as the acidic conditions will rapidly cleave the Boc group. Instead, mild alkylation using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF, or the use of TMS-diazomethane, is required.

The Contraindicated Choice: Benzyl Esters (Hydrogenolysis-Labile)

While benzyl esters are traditionally orthogonal to Boc groups, they are strongly contraindicated for this specific molecule. Benzyl deprotection typically requires catalytic hydrogenation (H₂, Pd/C). Under these conditions, the electron-deficient 3,5-dibromoarene is highly susceptible to hydrodebromination (reductive cleavage of the C-Br bonds), which will destroy the cross-coupling handles [5].

The Conditional Choice: Allyl Esters (Pd-Labile)

Allyl esters are cleaved using catalytic Pd(0) and a nucleophilic scavenger (e.g., morpholine or phenylsilane). If the synthetic goal is strictly peptide coupling, allyl esters are an excellent orthogonal choice. However, if the synthetic route involves Pd-catalyzed cross-coupling on the bromines, allyl esters must be avoided. The Pd(0) catalyst will undergo competing oxidative additions between the allyl-oxygen bond and the aryl-bromide bonds, leading to complex mixtures and poor yields.

Decision Workflow for Protecting Group Selection

The following logic tree illustrates the causality behind selecting the appropriate orthogonal strategy based on downstream functionalization goals.

G Start 3,5-Dibromo-2-(Boc-amino)benzoic acid (Free Carboxylic Acid) Goal What is the downstream functionalization? Start->Goal CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck on C-Br) Goal->CrossCoupling PeptideSynth Peptide/Amide Synthesis (No Pd-coupling planned) Goal->PeptideSynth MethylEster Methyl/Ethyl Ester (Base-labile: LiOH) Highly Recommended CrossCoupling->MethylEster Optimal AllylEster Allyl Ester (Pd(0)-labile) Contraindicated for Cross-Coupling CrossCoupling->AllylEster Competing Oxidative Addition PeptideSynth->MethylEster Standard BenzylEster Benzyl Ester (H2, Pd/C-labile) Risk of Hydrodebromination PeptideSynth->BenzylEster Caution: Debromination AllylEster2 Allyl Ester (Pd(0)-labile) Orthogonal & Safe PeptideSynth->AllylEster2 Mild Cleavage

Caption: Decision matrix for selecting orthogonal carboxylic acid protecting groups in the presence of Boc and aryl bromides.

Quantitative Summary of Orthogonal Strategies

Protecting GroupIntroduction ReagentsCleavage ConditionsOrthogonal to Boc?Compatible with C-Br Handles?
Boc (Amine) Boc₂O, DMAP, TEATFA/DCM (1:1) or 4M HCl in DioxaneN/AYes (Stable to Pd cross-coupling)
Methyl Ester MeI, K₂CO₃, DMFLiOH (aq), THF/MeOH, RTYes (Base-labile)Yes (Inert to Pd(0))
Allyl Ester Allyl bromide, K₂CO₃Pd(PPh₃)₄, MorpholineYes (Pd-labile)No (Competes with C-Br activation)
Benzyl Ester BnBr, K₂CO₃H₂, Pd/CYes (Hydrogenolysis)No (High risk of hydrodebromination)
t-Butyl Ester Isobutylene, H₂SO₄TFA/DCM (1:1)No (Both acid-labile)Yes

Validated Experimental Protocols

The following protocols represent a self-validating system for the protection, functionalization, and orthogonal deprotection of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid.

Protocol A: Mild Methyl Esterification (Avoiding Boc Cleavage)

Objective: Protect the carboxylic acid without utilizing acidic conditions that would compromise the Boc group.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 15 minutes to generate the carboxylate.

  • Alkylation: Dropwise, add Methyl Iodide (MeI) (1.2 equiv, 12 mmol). Caution: MeI is a potent alkylating agent; handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction by adding cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester [4].

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C-Br handles while the amine and acid remain orthogonally protected.

  • Setup: Charge a Schlenk flask with the protected methyl ester from Protocol A (1.0 equiv), an aryl boronic acid (2.2 equiv for double coupling), and K₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) as the catalyst. Note: The Boc and Methyl ester groups are completely stable to these conditions. [3]

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 80°C under N₂ for 12 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Protocol C: Selective Orthogonal Deprotection

Objective: Selectively unmask either the carboxylic acid or the amine for subsequent peptide coupling.

Option 1: Carboxylic Acid Unmasking (Saponification)

  • Dissolve the cross-coupled intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2–4 hours.

  • Acidify carefully to pH 3–4 using 1M citric acid (avoid strong mineral acids to prevent Boc cleavage). Extract with DCM.

Option 2: Amine Unmasking (Boc Cleavage)

  • Dissolve the intermediate in anhydrous DCM (0.1 M).

  • Cool to 0°C and slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Stir for 1 hour at room temperature. Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA [2].

References

  • Royal Society of Chemistry (RSC). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Available at:[Link]

  • Scribd. Synthesis of Dibromoanthranilic Compounds. Available at:[Link]

  • American Chemical Society (ACS). Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles. Journal of Organic Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Minimizing debromination side reactions during 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid coupling

Welcome to the Technical Support Center. 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a highly functionalized, sterically demanding building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a highly functionalized, sterically demanding building block. Because this molecule possesses both electrophilic sites (C3 and C5 aryl bromides) and an activatable site (C1 carboxylic acid), the term "coupling" can refer to either Palladium-Catalyzed Cross-Coupling or Amide Bond Formation .

Debromination (hydrodehalogenation) manifests for entirely different mechanistic reasons depending on the reaction axis. This guide provides diagnostic triage, quantitative optimization matrices, and self-validating protocols to eliminate this side reaction.

PART 1: Diagnostic Triage & Mechanistic Causality

Before troubleshooting, we must identify which coupling axis is failing. Use the decision tree below to isolate the root cause of your debromination.

Troubleshooting Start Debromination Detected Type Identify Coupling Type Start->Type Cross Pd-Catalyzed Cross-Coupling Type->Cross Amide Amide Bond Formation Type->Amide Solvent 1. Remove Hydride Donors (Use Dioxane/Toluene) Cross->Solvent Metal 1. Check Pd Carryover (Use Metal Scavengers) Amide->Metal Base 2. Switch Base (Use K3PO4 / Cs2CO3) Solvent->Base Ligand 3. Use Bulky Ligands (XPhos, SPhos) Base->Ligand Light 2. Protect from Light (Prevent Photolysis) Metal->Light

Decision tree for troubleshooting debromination based on the specific coupling reaction type.

PART 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

When performing Suzuki-Miyaura or Buchwald-Hartwig couplings at the C3 or C5 positions, hydrodebromination is a dominant competing pathway[1],[2].

Q: Why is my specific substrate so prone to hydrodebromination? A: The causality lies in steric hindrance and coordination kinetics. After the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II) intermediate must undergo transmetalation[3],[4]. However, the bulky C2-NHBoc group sterically hinders the C3 position. This kinetic delay allows the Pd(II) complex to extract a hydride from the solvent (e.g., ethanol) or the amine base (e.g., triethylamine) via β -hydride elimination[5],[6]. Subsequent reductive elimination yields the debrominated byproduct[7]. Furthermore, if the C1-carboxylic acid is unprotected, it can coordinate to the palladium center, forming a stable palladacycle that permanently stalls transmetalation[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Transmet Transmetalation (Fast with XPhos) PdII->Transmet Boronic Acid K3PO4 BetaElim β-Hydride Elimination (From Amine/Alcohol) PdII->BetaElim Et3N / EtOH Slow Transmetalation Desired Reductive Elimination Desired Cross-Product Transmet->Desired Desired->Pd0 Undesired Reductive Elimination Debrominated Byproduct BetaElim->Undesired Undesired->Pd0

Mechanistic divergence of Pd(II): Desired transmetalation vs. undesired β-hydride elimination.

Q: How do I optimize my conditions to favor C-C bond formation? A: You must systematically eliminate hydride donors and accelerate transmetalation. Use bulky, electron-rich dialkylbiaryl phosphines (like XPhos or SPhos), which force the Pd center to rapidly undergo transmetalation and reductive elimination, outcompeting the side reaction[8].

Quantitative Optimization Matrix
Reaction ParameterHigh Debromination Risk (Avoid)Optimized Condition (Recommended)Mechanistic Rationale
Solvent Ethanol, Isopropanol1,4-Dioxane, TolueneAlcohols act as potent hydride donors via β -hydride elimination[5].
Base Triethylamine, DIPEAK₃PO₄, Cs₂CO₃Amine bases possess β -hydrogens that transfer to Pd(II)[1],[6].
Ligand PPh₃, P(o-tol)₃XPhos, SPhosBulky, electron-rich ligands accelerate transmetalation, outcompeting side reactions[8].
C1-Acid Status Free Carboxylic Acidtert-Butyl EsterFree carboxylates coordinate Pd, stalling the catalytic cycle[1].
Self-Validating Protocol: Suppressed-Debromination Suzuki Coupling
  • Reagent Preparation: Charge a Schlenk flask with 3,5-Dibromo-2-(Boc-amino)benzoic acid (1.0 equiv), arylboronic acid (2.5 equiv), and K₃PO₄ (3.0 equiv). Rationale: Excess boronic acid drives the transmetalation equilibrium forward; K₃PO₄ provides basicity without acting as a hydride donor[6].

  • Internal Standard Addition: Add 0.1 equiv of 1,3,5-trimethoxybenzene. Rationale: Allows for precise NMR quantification of the debrominated byproduct vs. desired product.

  • Inertion & Solvent: Evacuate and backfill with N₂ (3x). Add anhydrous, degassed 1,4-Dioxane. Rationale: Eliminates oxygen (prevents homocoupling) and removes protic hydride sources[5].

  • Catalyst Activation: Add XPhos Pd G2 (2 mol%). Heat to 80 °C. Rationale: G2 precatalysts rapidly generate the active monoligated Pd(0) species, ensuring the kinetic rate of transmetalation outpaces β -hydride elimination[8].

  • Validation Checkpoint: At 1 hour, pull a 50 µL aliquot and analyze via LC-MS.

    • Pass: Ratio of desired product to [M-79]⁺ (debrominated mass) is > 15:1. Proceed to workup.

    • Fail: Ratio is < 10:1. Abort progression. The system has failed validation; re-evaluate solvent anhydrousness and ensure the boronic acid has not degraded into a boroxine trimer.

PART 3: Troubleshooting Amide Bond Formation

Q: I am performing an amide coupling (e.g., HATU/DIPEA) at the carboxylic acid. Why am I seeing debromination? A: Standard uronium salts (HATU) activate the carboxylic acid via an OAt-active ester[9],[10]. This mechanism is highly specific to the carboxylate and lacks the electrochemical potential to cleave an sp²-hybridized C-Br bond. If debromination occurs during amide coupling, it is an artifact of upstream contamination or environmental factors:

  • Palladium Carryover: If the benzoic acid was synthesized via a previous Pd-catalyzed step, trace palladium remains. When DIPEA (a strong hydride donor) is added to the HATU coupling, the trace Pd catalyzes hydrodebromination.

  • Photolysis: Aryl bromides can undergo homolytic cleavage under prolonged exposure to intense ambient light.

Self-Validating Protocol: Metal-Scavenged Amide Coupling
  • Metal Scavenging (Pre-treatment): Dissolve the benzoic acid substrate in DMF. Add 10 wt% SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 2 hours at room temperature. Filter through Celite. Rationale: Removes trace Pd that could catalyze debromination in the presence of DIPEA.

  • Activation: To the filtrate, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes. Rationale: HATU rapidly forms the highly reactive OAt-ester[9],[10].

  • Coupling: Add the target amine (1.2 equiv). Wrap the reaction flask in aluminum foil. Rationale: Foil prevents photolytic C-Br cleavage during the extended coupling time.

  • Validation Checkpoint: Perform a Kaiser test (if solid-phase) or LC-MS (if solution-phase).

    • Pass: Complete consumption of the amine with intact isotopic bromine splitting patterns (1:2:1 for dibromo) in the mass spectrum.

PART 4: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • JMCCT. Cross-Coupling Reactions Guide. Available at: [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Luxembourg Bio Technologies / RSC. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

Sources

Optimization

Reducing epimerization during peptide coupling with 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation when utilizing 3,5-Dibromo-2-((te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation when utilizing 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (Boc-DBAA) in solid-phase or solution-phase peptide synthesis.

Below, you will find mechanistic insights, diagnostic FAQs, and self-validating protocols designed to eliminate epimerization and maximize coupling efficiency.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: I am observing massive epimerization after coupling my sequence with Boc-DBAA. Is the DBAA residue racemizing? A1: No. Boc-DBAA is an anthranilic (benzoic) acid derivative; it lacks an α -chiral center and cannot epimerize. The epimerization is actually occurring on the incoming chiral amino acid during the subsequent coupling cycle.

Once Boc-DBAA is incorporated and the Boc group is removed, the resulting aromatic amine is severely deactivated. The two bromine atoms (meta to the amine) and the ortho-carbonyl group withdraw electron density via inductive and resonance effects, rendering the amine an exceptionally poor nucleophile. Because aminolysis is so slow, the next activated chiral amino acid (e.g., Fmoc-Ala-OH) sits unreacted in solution. This delay allows the activated species to cyclize into a 5(4H)-oxazolone, which rapidly loses its stereocenter in the presence of base, leading to a racemic mixture upon eventual coupling 1.

Q2: Can I just extend the coupling time using standard HATU/DIPEA conditions? A2: Absolutely not. Extending the reaction time with DIPEA exacerbates the problem. DIPEA is a relatively strong organic base (pKa ~10.5). In the presence of a poor nucleophile, DIPEA rapidly catalyzes the enolization of the oxazolone intermediate, guaranteeing epimerization. Furthermore, prolonged exposure to uronium salts like HATU will lead to irreversible guanidinylation of the DBAA amine, terminating your peptide chain.

Q3: What is the mechanistic solution to this bottleneck? A3: You must alter the kinetics of the reaction. The goal is to make the electrophile so reactive that aminolysis outpaces oxazolone formation, while simultaneously using a base weak enough to prevent enolization. This is achieved via two primary strategies:

  • In situ Amino Acid Chlorides: Using triphosgene and 2,4,6-collidine to bypass the oxazolone pathway entirely 2.

  • COMU/Oxyma Pure Activation: Using a weaker base like N-methylmorpholine (NMM, pKa ~7.4) to suppress base-catalyzed racemization 13.

Part 2: Visualizing the Problem and Workflow

G A Activated Chiral AA (e.g., Fmoc-AA-OAt) B Slow Coupling to DBAA Amine A->B Poor Nucleophile C 5(4H)-Oxazolone Formation (L-form) A->C Competing Reaction G Desired Peptide (L-AA-DBAA) B->G Success D Base-Catalyzed Enolization C->D C->G Aminolysis E 5(4H)-Oxazolone (D-form) D->E F Epimerized Peptide (D-AA-DBAA) E->F Aminolysis

Mechanistic pathway of epimerization via oxazolone formation during slow coupling to DBAA.

Workflow Start Deprotected DBAA-Peptide on Resin Q1 Incoming AA Sterically Hindered? (e.g., Val, Ile) Start->Q1 Path1 Use Acid Chloride Method (Triphosgene / Collidine) Q1->Path1 Yes Path2 Use COMU / Oxyma Pure with NMM (Weak Base) Q1->Path2 No Wash Wash & Monitor via Microcleavage (LC-MS) Path1->Wash Path2->Wash End Proceed to Next Cycle Wash->End

Decision matrix for selecting coupling strategies onto the deactivated DBAA amine.

Part 3: Self-Validating Experimental Protocols

Protocol A: In Situ Amino Acid Chloride Generation (Triphosgene Method)

Causality: Acid chlorides are highly reactive electrophiles that do not require strong bases to drive aminolysis, effectively outcompeting oxazolone formation even with deactivated anilines 2. Note: Triphosgene is highly toxic. Perform strictly in a ventilated fume hood.

  • Resin Preparation: Swell the resin containing the N-terminal deprotected DBAA residue in anhydrous DCM for 20 minutes.

  • Activation: In a separate dry vial, dissolve the incoming Fmoc-AA-OH (3.0 eq relative to resin loading) in anhydrous THF/DCM (1:1 v/v).

  • Chlorination: Add triphosgene (1.0 eq relative to the amino acid; equivalent to 3.0 eq of phosgene) to the vial and stir at 0 °C.

  • Base Addition: Slowly add 2,4,6-collidine (10.0 eq). Stir for exactly 5 minutes to generate the Fmoc-amino acid chloride. Why Collidine? It acts as an acid scavenger without being nucleophilic or basic enough to strip the α -proton.

  • Coupling: Transfer the activated mixture to the resin. Shake at room temperature for 2 to 4 hours.

  • Self-Validation Step: Wash the resin thoroughly (DCM, DMF). Perform a microcleavage (TFA/TIS/H2O 95:2.5:2.5) on a 2 mg resin sample. Analyze via chiral LC-MS.

    • Pass Criteria: The target mass is present, and the D-epimer peak area is <2% relative to the L-epimer.

Protocol B: COMU / Oxyma Pure Activation (Solid-Phase Standard)

Causality: For standard (unhindered) amino acids, acid chlorides may be overly aggressive. COMU combined with Oxyma Pure provides a highly efficient active ester. Substituting DIPEA with N-Methylmorpholine (NMM) lowers the basicity of the microenvironment, drastically reducing base-catalyzed enolization 13.

  • Resin Preparation: Swell the DBAA-terminal resin in DMF for 20 minutes.

  • Cocktail Preparation: Dissolve Fmoc-AA-OH (4.0 eq), COMU (4.0 eq), and Oxyma Pure (4.0 eq) in minimal DMF.

  • Base Addition: Add NMM (8.0 eq) to the mixture. Pre-activate for 2 minutes.

  • Coupling: Add the mixture to the resin and react for 4 to 12 hours.

  • Self-Validation Step: Perform a Chloranil test (the standard Kaiser test is insensitive to secondary and aromatic amines like DBAA).

    • Pass Criteria: The beads remain colorless/yellow. If the beads turn blue/green, the deactivated amine is still present. Do not proceed to Fmoc deprotection; repeat the coupling cycle to prevent deletion sequences.

Part 4: Quantitative Data & Reagent Comparison

The following table synthesizes expected outcomes based on established literature parameters for coupling chiral amino acids onto deactivated anthranilic acid derivatives.

Coupling StrategyBase UsedBase pKaEpimerization RiskTypical YieldRecommended Use Case
HATU / HOAt DIPEA10.5High (>20%)< 50%Not recommended due to guanidinylation and racemization.
DIC / Oxyma NoneN/ALow (< 5%)60 - 70%Unhindered linear peptides; requires long coupling times.
COMU / Oxyma NMM7.4Very Low (< 2%)80 - 85%Standard solid-phase synthesis for non-bulky incoming AAs.
Triphosgene 2,4,6-Collidine7.4Trace (~ 0%)> 90%Sterically hindered incoming AAs (e.g., Val, Ile, Thr).

References

  • Xin, D., & Burgess, K. (2016). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility.
  • Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A. (2019).
  • Posada, L., Davyt, D., & Serra, G. (2020). First total synthesis of versicotide A, B and C. RSC Publishing.

Sources

Troubleshooting

Technisches Support-Center: Optimierung der Kreuzkupplung von 3,5-Dibrom-2-((tert-butoxycarbonyl)amino)benzoesäure

Answering in German as per the user's request. Absolut!

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as per the user's request.

Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Katalysatorbeladung für die Kreuzkupplung von 3,5-Dibrom-2-((tert-butoxycarbonyl)amino)benzoesäure zugeschnitten ist.

Anwendungsbereich: Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Suzuki-Miyaura-Kreuzkupplungsreaktionen mit dem sterisch gehinderten und zweifach halogenierten Substrat 3,5-Dibrom-2-((tert-butoxycarbonyl)amino)benzoesäure durchführen. Unser Ziel ist es, ein tiefgreifendes Verständnis der kritischen Parameter zu vermitteln, die die Katalysatorbeladung und die Reaktionseffizienz beeinflussen, und praktische Lösungen für häufig auftretende Herausforderungen anzubieten.

Übersicht und strategische Überlegungen

Die Kreuzkupplung von 3,5-Dibrom-2-((tert-butoxycarbonyl)amino)benzoesäure ist aufgrund mehrerer struktureller Merkmale eine besondere Herausforderung. Das Substrat besitzt zwei reaktive Bromatome an den Positionen C3 and C5, was Fragen der Mono- versus Di-Arylierung aufwirft. Darüber hinaus führt die ortho-ständige, sperrige Boc-Aminogruppe zu erheblicher sterischer Hinderung, die den oxidativen Additionsschritt, der oft geschwindigkeitsbestimmend ist, verlangsamen kann.[1][2] Die benachbarte Carbonsäuregruppe kann zudem mit dem Palladiumkatalysator koordinieren und dessen Reaktivität modulieren.[3]

Eine erfolgreiche Kupplung erfordert ein robustes Katalysatorsystem, das in der Lage ist, diese Hürden zu überwinden. Die Optimierung der Katalysatorbeladung ist dabei nicht nur eine Frage der Kosten, sondern ein entscheidender Faktor zur Maximierung der Ausbeute und Minimierung von Nebenreaktionen.

Häufig gestellte Fragen (FAQs)

Hier beantworten wir einige der häufigsten Fragen, die bei der Arbeit mit diesem Substrat auftreten.

F1: Meine Reaktion zeigt eine geringe oder keine Umsetzung. Was sind die wahrscheinlichsten Ursachen?

A1: Eine geringe oder keine Umsetzung ist das häufigste Problem und kann auf mehrere Faktoren zurückzuführen sein. Ein systematischer Ansatz zur Fehlerbehebung ist entscheidend.

  • Katalysatorinaktivität: Der Palladiumkatalysator, insbesondere die aktive Pd(0)-Spezies, ist empfindlich gegenüber Luft und Feuchtigkeit.[4][5] Stellen Sie sicher, dass Sie eine frische Charge des Palladium-Präkatalysators und des Liganden verwenden. Oxidierte Phosphinliganden oder zersetzter Katalysator führen unweigerlich zu Fehlschlägen.

  • Ineffiziente oxidative Addition: Aufgrund der sterischen Hinderung durch die ortho-Boc-Aminogruppe ist ein hochreaktiver Katalysator erforderlich.[3][6] Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z. B. Buchwald-Liganden wie SPhos oder XPhos) ist oft unerlässlich.[2][7][8] Diese Liganden stabilisieren die für die oxidative Addition notwendige, koordinativ ungesättigte Monoligand-Palladium(0)-Spezies.[6][8]

  • Falsche Basenauswahl: Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure für die Transmetallierung.[1][9] Für sterisch gehinderte Substrate sind stärkere anorganische Basen wie Kaliumphosphat (K₃PO₄) oder Cäsiumcarbonat (Cs₂CO₃) oft wirksamer als schwächere Basen wie Natriumcarbonat (Na₂CO₃).[1]

  • Qualität der Reagenzien: Boronsäuren können sich bei der Lagerung zersetzen, insbesondere wenn sie Feuchtigkeit ausgesetzt sind.[10] Verwenden Sie frische oder ordnungsgemäß gelagerte Boronsäuren. Alternativ können stabilere Boronsäureester (z. B. Pinakol- oder MIDA-Ester) verwendet werden, die unter den Reaktionsbedingungen langsam die aktive Boronsäure freisetzen.[3]

F2: Ich beobachte signifikante Mengen an Nebenprodukten. Welche sind typisch und wie kann ich sie minimieren?

A2: Mehrere Nebenreaktionen können mit der gewünschten Kupplung konkurrieren.

  • Homokupplung der Boronsäure: Die Bildung von Biaryl-Nebenprodukten aus der Kupplung zweier Boronsäuremoleküle wird oft durch die Anwesenheit von Sauerstoff gefördert.[4][11] Eine sorgfältige Entgasung des Lösungsmittels und der Reaktionsmischung (z. B. durch Spülen mit Argon oder durch mehrere "Freeze-Pump-Thaw"-Zyklen) ist entscheidend, um dies zu verhindern.[4]

  • Protodeboronierung: Dies ist der Ersatz der Boronsäuregruppe durch ein Wasserstoffatom und wird durch überschüssiges Wasser oder andere protische Verunreinigungen begünstigt.[11] Die Verwendung von wasserfreien Lösungsmitteln und getrockneten Reagenzien kann dieses Problem minimieren. Der Einsatz von stabileren Boronsäureestern ist ebenfalls eine wirksame Strategie.[3]

  • Hydrodehalogenierung: Hierbei wird das Bromatom des Ausgangsmaterials durch ein Wasserstoffatom ersetzt.[3] Diese Nebenreaktion kann durch bestimmte Basen oder Verunreinigungen, die als Hydridquelle dienen können, gefördert werden.[3] Ein Screening verschiedener Basen und die Sicherstellung der Reinheit der Reagenzien können helfen.

F3: Wie beeinflussen die Boc-Amino- und die Carbonsäuregruppe die Reaktion?

A3: Beide funktionellen Gruppen haben einen signifikanten Einfluss. Die Boc-Aminogruppe ist eine elektronenreiche Gruppe, die die oxidative Addition elektronisch erschweren kann, aber ihre größte Auswirkung ist die sterische Hinderung.[2][10] Die Carbonsäuregruppe kann als interne Base wirken oder mit dem Palladiumzentrum koordinieren, was die Katalysatoraktivität sowohl positiv als auch negativ beeinflussen kann.[3] In einigen Fällen kann die Umwandlung der Carbonsäure in einen Ester vor der Kupplung vorteilhaft sein, um Komplikationen zu vermeiden.

F4: Was ist eine empfohlene Start-Katalysatorbeladung für die Optimierung?

A4: Ein guter Ausgangspunkt für die Optimierung ist eine Palladium-Präkatalysatorbeladung im Bereich von 1–2 mol%.[5] Für sehr aktive Katalysatorsysteme und nach erfolgreicher Optimierung kann die Beladung schrittweise auf 0,5 mol%, 0,1 mol% oder sogar noch niedriger gesenkt werden.[5][12] Wenn die Reaktion sehr langsam ist, kann eine Erhöhung der Beladung auf bis zu 5 mol% für erste Screening-Experimente sinnvoll sein.[13]

Leitfaden zur Fehlerbehebung

Diese Tabelle bietet eine schnelle Referenz zur Diagnose und Behebung häufiger Probleme.

ProblemMögliche UrsacheEmpfohlene Maßnahme
Geringe/Keine Umsetzung Inaktiver Katalysator / Oxidierter LigandFrische Reagenzien verwenden. Einen luftstabileren Präkatalysator in Betracht ziehen.[5][10]
Ineffiziente oxidative Addition (sterische Hinderung)Sperrige, elektronenreiche Liganden (z. B. SPhos, XPhos, RuPhos) verwenden.[2][3] Reaktionstemperatur schrittweise erhöhen.[4]
Ungeeignete Base oder BasenkonzentrationStärkere Basen wie K₃PO₄ oder Cs₂CO₃ testen.[1] Sicherstellen, dass mindestens 2-3 Äquivalente Base verwendet werden.[2]
Zersetzte BoronsäureFrische Boronsäure verwenden oder zu stabileren Boronsäureestern (Pinakol, MIDA) wechseln.[3]
Bildung von Palladium-Schwarz Zersetzung des KatalysatorsLigand-zu-Palladium-Verhältnis optimieren (typischerweise 1:1 bis 2:1 für Monophosphine).[5] Reaktionstemperatur senken. Für eine bessere Entgasung sorgen.[3]
Hoher Anteil an Homokupplung Anwesenheit von SauerstoffEntgasungsverfahren verbessern (z. B. Spülen mit Inertgas für 15-30 Minuten).[4]
Verwendung eines Pd(II)-PräkatalysatorsEinen Pd(0)-Präkatalysator wie Pd₂(dba)₃ verwenden, um die reduktive Bildung von Pd(0) in situ zu umgehen, die Homokupplung fördern kann.[4]
Hydrodehalogenierung Protische Verunreinigungen / HydridquellenWasserfreie Lösungsmittel und getrocknete Reagenzien verwenden. Alkohole als Lösungsmittel vermeiden.[3]

Visualisierungen und Arbeitsabläufe

Diagramme können komplexe Zusammenhänge veranschaulichen und die systematische Fehlersuche erleichtern.

Suzuki_Cycle cluster_reagents Reagenzien pd0 Pd(0)L₂ Aktiver Katalysator oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Trans- metallierung pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd2_intermediate reductive_elimination Reduktive Eliminierung pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Produkt reductive_elimination->product ar_br Ar-Br ar_br->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation Troubleshooting_Workflow start Problem: Geringe Ausbeute check_catalyst 1. Katalysatorsystem prüfen start->check_catalyst catalyst_q1 Katalysator/Ligand frisch? check_catalyst->catalyst_q1 check_reagents 2. Reagenzienqualität prüfen reagents_q1 Boronsäure frisch? check_reagents->reagents_q1 check_conditions 3. Reaktionsbedingungen anpassen conditions_q1 Base stark genug? check_conditions->conditions_q1 catalyst_a1_no Neue Charge verwenden catalyst_q1->catalyst_a1_no Nein catalyst_q2 Geeigneter Ligand für sterische Hinderung? catalyst_q1->catalyst_q2 Ja catalyst_a1_no->start catalyst_q2->check_reagents Ja catalyst_a2_no Sperrigen, elektronenreichen Liganden testen (z.B. SPhos) catalyst_q2->catalyst_a2_no Nein catalyst_a2_no->start reagents_a1_no Neue Charge oder Boronsäureester verwenden reagents_q1->reagents_a1_no Nein reagents_q2 Lösungsmittel wasserfrei und entgast? reagents_q1->reagents_q2 Ja reagents_a1_no->start reagents_q2->check_conditions Ja reagents_a2_no Lösungsmittel trocknen und mit Inertgas spülen reagents_q2->reagents_a2_no Nein reagents_a2_no->start conditions_a1_no K₃PO₄ oder Cs₂CO₃ (2-3 Äq.) testen conditions_q1->conditions_a1_no Nein conditions_q2 Temperatur ausreichend? conditions_q1->conditions_q2 Ja conditions_a1_no->start conditions_a2_no Temperatur schrittweise erhöhen (z.B. 80-110 °C) conditions_q2->conditions_a2_no Nein success Optimierung erfolgreich conditions_q2->success Ja conditions_a2_no->start

Bildunterschrift: Ein systematischer Arbeitsablauf zur Fehlerbehebung bei geringer Produktausbeute.

Quantitative Daten und empfohlene Parameter

Die Auswahl der richtigen Kombination aus Katalysator, Ligand, Base und Lösungsmittel ist entscheidend. Die folgenden Tabellen fassen bewährte Optionen zusammen.

Tabelle 1: Empfohlene Katalysatorsysteme

Palladium-PräkatalysatorEmpfohlene LigandenTypische Pd:Ligand-RatioAnmerkungen
Pd(OAc)₂SPhos, XPhos, RuPhos1:2Pd(OAc)₂ ist ein luftstabiler und kostengünstiger Pd(II)-Präkatalysator. Die Liganden sind entscheidend für die Reaktivität. [2][7]
Pd₂(dba)₃t-Bu₃P, P(Cy)₃1:2 bis 1:4Pd₂(dba)₃ ist eine Pd(0)-Quelle, was die in-situ-Reduktion umgeht und Nebenreaktionen reduzieren kann. [3][4]
Buchwald-Präkatalysatoren (z.B. SPhos-Pd-G3)(Kein zusätzlicher Ligand erforderlich)N/ADiese Präkatalysatoren sind oft luftstabil und hochaktiv, was eine einfache Handhabung und niedrigere Katalysatorbeladungen ermöglicht. [13]

Tabelle 2: Leitfaden zur Auswahl von Base und Lösungsmittel

BaseStärkeEmpfohlene LösungsmittelAnmerkungen
K₃PO₄StarkDioxan, Toluol, THF, oft mit geringem WasseranteilEine ausgezeichnete Allround-Base für anspruchsvolle Kupplungen, insbesondere bei sterischer Hinderung. [1]
Cs₂CO₃StarkDioxan, ToluolSehr effektiv, aber teurer. Kann in einigen Fällen bessere Ergebnisse als K₃PO₄ liefern. [1][14]
K₂CO₃ModeratDME, Toluol/Wasser, Ethanol/WasserEine gängige und kostengünstige Base, die für weniger gehinderte oder reaktivere Substrate ausreichen kann. [15][16]

Tabelle 3: Optimierungsstrategie für die Katalysatorbeladung

Pd-Beladung (mol%)AnwendungsfallZiel
2 - 5%Erstes Screening / Schwierige KupplungenMachbarkeit nachweisen, erste Produktmengen für die Analyse generieren. [13]
0.5 - 2%Standard-OptimierungGute Balance zwischen Reaktionsgeschwindigkeit, Ausbeute und Kosten. [5]
0.01 - 0.5%Prozessoptimierung / Scale-upMinimierung der Palladium-Kosten und der Restmetall-Kontamination im Produkt. [12][17]

Experimentelles Protokoll: Allgemeine Vorgehensweise

Dieses Protokoll dient als validierter Ausgangspunkt und sollte für spezifische Kupplungspartner weiter optimiert werden.

Reaktionseinrichtung:

  • Vorbereitung: Ein geeignetes Reaktionsgefäß (z. B. Schlenk-Rohr) mit einem Magnetrührstab im Ofen trocknen und unter Inertgas (Argon oder Stickstoff) abkühlen lassen.

  • Einwaage der Feststoffe: In das Reaktionsgefäß 3,5-Dibrom-2-((tert-butoxycarbonyl)amino)benzoesäure (1.0 Äq.), die Arylboronsäure (1.2–1.5 Äq.) und die Base (z. B. K₃PO₄, 2.0–3.0 Äq.) einwiegen. [2]3. Zugabe des Katalysators: Unter einem positiven Inertgasstrom den Palladium-Präkatalysator (z. B. Pd(OAc)₂, 1-2 mol%) und den Liganden (z. B. SPhos, 2-4 mol%) hinzufügen. [5]4. Evakuieren und Spülen: Das Gefäß verschließen und dreimal evakuieren und mit Inertgas befüllen, um eine sauerstofffreie Atmosphäre zu gewährleisten. 5. Zugabe des Lösungsmittels: Das entgaste, wasserfreie Lösungsmittel (z. B. Dioxan oder Toluol, Konzentration typischerweise 0.1–0.5 M) über eine Spritze zugeben. [2]6. Reaktionsdurchführung: Die Reaktionsmischung auf die gewünschte Temperatur (typischerweise 80–110 °C) erhitzen und kräftig rühren. [2]7. Reaktionsverfolgung: Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS überwachen.

  • Aufarbeitung: Nach vollständiger Umsetzung die Reaktion auf Raumtemperatur abkühlen lassen. Mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnen und mit Wasser und gesättigter Kochsalzlösung waschen. Die organische Phase über Natriumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Den Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um das gewünschte Produkt zu isolieren.

Referenzen

  • Benchchem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor.

  • (n.d.). Cross-Coupling Reactions Guide.

  • Benchchem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.

  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.

  • (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.

  • Benchchem. (n.d.). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem.

  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.

  • Benchchem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparing Boc vs Fmoc protection strategies for 3,5-dibromoanthranilic acid derivatives

Comparing Boc vs. Fmoc Protection Strategies for 3,5-Dibromoanthranilic Acid Derivatives The protection of 3,5-dibromoanthranilic acid is a notoriously difficult transformation in synthetic organic chemistry and peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparing Boc vs. Fmoc Protection Strategies for 3,5-Dibromoanthranilic Acid Derivatives

The protection of 3,5-dibromoanthranilic acid is a notoriously difficult transformation in synthetic organic chemistry and peptide mimetic design. As a highly rigid, halogenated building block, it is highly valued in the synthesis of pharmaceutical intermediates (such as Ambroxol analogs) and conformationally constrained peptides.

However, the amino group in this molecule suffers from severe dual deactivation :

  • Steric Hindrance: The amine is flanked by a bulky carboxylic acid at the ortho position (C1) and a massive bromine atom at the other ortho position (C3).

  • Electronic Withdrawal: The bromine atoms at C3 and C5 exert strong inductive and resonance electron-withdrawing effects, drastically reducing the nucleophilicity of the nitrogen lone pair.

Standard protection protocols (e.g., using Boc₂O/TEA/DCM or Fmoc-Cl/DIPEA) often result in near-zero conversion[1]. This guide objectively compares the optimized methodologies for applying tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups to this recalcitrant substrate, detailing the chemical causality behind the necessary experimental deviations[2].

The Boc Protection Strategy: Overcoming Electronic Deactivation

The Boc group is highly stable to nucleophiles and basic conditions, making it ideal if your downstream synthesis involves strong bases or cross-coupling reactions[2]. However, the electrophilicity of di-tert-butyl dicarbonate (Boc₂O) is relatively low, which is problematic for the electron-deficient amine of 3,5-dibromoanthranilic acid.

The Causality of the Solution: Alcohol Catalysis

Attempting to force this reaction with strong bases (like DMAP or NaHMDS) often leads to unwanted side reactions, such as the formation of isocyanates or urea derivatives[1]. The optimal solution relies on hydrogen-bond catalysis using an alcoholic solvent.

Quantum mechanical (QM) modeling demonstrates that methanol acts as both a hydrogen-bond donor and acceptor. It forms a hydrogen bond with the carbonyl oxygen of Boc₂O and the N-H of the aniline, creating a highly organized 6-membered cyclic transition state. This non-covalent interaction lowers the activation energy ( Δ E) by approximately 2.28 kcal/mol, accelerating the reaction up to 70-fold compared to non-polar solvents, entirely eliminating the need for a base.

Protocol: Base-Free, Alcohol-Catalyzed Boc Protection

Self-Validating System: This protocol relies on kinetic acceleration via solvent effects rather than thermodynamic forcing.

  • Initialization: Dissolve 1.0 equivalent of 3,5-dibromoanthranilic acid in anhydrous methanol (approx. 0.2 M concentration). Ensure complete dissolution; gentle warming may be required.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of Boc₂O directly to the stirring solution. Do not add any base (e.g., TEA or DIPEA), as this disrupts the hydrogen-bonding transition state and promotes side reactions[1].

  • Reaction: Stir the mixture at 40°C for 12–24 hours.

  • Validation Checkpoint: Monitor via LC-MS. The product will show an [M+H]+ mass shift of exactly +100 Da relative to the starting material. On TLC (Hexane/EtOAc 7:3), the product will appear as a significantly less polar spot due to the masking of the amine.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Redissolve in ethyl acetate, wash with 0.1 M HCl (to remove unreacted trace amine), followed by brine. Dry over Na₂SO₄ and concentrate.

The Fmoc Protection Strategy: Overcoming Steric Clash

The Fmoc group is the gold standard for solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions (typically 20% piperidine)[2]. However, Fmoc-Cl is a highly bulky electrophile. The steric clash between the large fluorenyl ring and the C3-bromine of the anthranilic acid creates an immense kinetic barrier.

The Causality of the Solution: Acoustic Cavitation

Dilute solution-phase reactions fail because the collision frequency of the reagents is too low to overcome the steric activation barrier. The solution is solvent-free ultrasonic irradiation .

Ultrasound waves create acoustic cavitation—the rapid formation and violent collapse of microscopic bubbles within the reaction mixture. This collapse generates localized "hot spots" with extreme temperatures and pressures. This massive, localized injection of kinetic energy easily overcomes the steric hindrance, driving the Fmoc-Cl to react with the hindered amine in minutes, while the solvent-free environment maximizes reagent concentration[3].

Protocol: Ultrasound-Assisted, Solvent-Free Fmoc Protection

Self-Validating System: This protocol utilizes physical kinetic energy to force a sterically disfavored bond formation.

  • Initialization: In a heavy-walled glass reaction vial, combine 1.0 equivalent of 3,5-dibromoanthranilic acid and 1.1 equivalents of Fmoc-Cl.

  • Homogenization: Do not add a bulk solvent. If the solid mixture is entirely intractable, add exactly 1-2 drops of dichloromethane (DCM) merely to create a thick paste.

  • Irradiation: Suspend the vial in an ultrasonic bath (standard 35-40 kHz laboratory sonicator) at room temperature. Sonicate for 5 to 15 minutes.

  • Validation Checkpoint: The paste will often change color or texture as the carbamate forms. Monitor via TLC; the Fmoc-protected product will be intensely UV-active (due to the fluorenyl group) and migrate higher than the starting material. LC-MS will show an [M+H]+ shift of +222 Da.

  • Isolation: Quench the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to remove HCl byproducts, dry, and purify via flash chromatography[3].

Quantitative Comparison & Strategy Selection

Use the following data table to select the appropriate protection strategy based on your downstream synthetic requirements.

ParameterBoc Strategy (Alcohol Catalyzed)Fmoc Strategy (Ultrasound Assisted)
Reagent Boc₂O (Di-tert-butyl dicarbonate)Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)
Primary Chemical Barrier Poor nucleophilicity (Electronic)Severe steric clash (Steric)
Optimized Condition Methanol solvent, 40°C, Base-freeSolvent-free paste, Ultrasonic irradiation
Typical Reaction Time 12 - 24 hours5 - 15 minutes
Expected Yield 75% - 85%85% - 95%
Deprotection Condition Strong Acid (e.g., TFA or 4M HCl in Dioxane)Mild Base (e.g., 20% Piperidine in DMF)
Downstream Orthogonality Stable to strong bases, nucleophiles, and Pd-coupling.Stable to strong acids (e.g., HF, TFA).

Decision Workflow Visualization

The following workflow maps the logical relationship between the substrate's inherent chemical barriers and the required strategic interventions.

ProtectionStrategy Substrate 3,5-Dibromoanthranilic Acid (Deactivated Amine) Boc_Path Boc Strategy (Base-Stable) Substrate->Boc_Path Requires acid cleavage Fmoc_Path Fmoc Strategy (Acid-Stable) Substrate->Fmoc_Path Requires base cleavage Boc_Mech Alcohol Catalysis (H-Bonded Transition State) Boc_Path->Boc_Mech Overcomes low nucleophilicity Fmoc_Mech Acoustic Cavitation (Ultrasound / Solvent-Free) Fmoc_Path->Fmoc_Mech Overcomes steric hindrance Boc_Deprot Deprotection: TFA / HCl Boc_Mech->Boc_Deprot Fmoc_Deprot Deprotection: 20% Piperidine Fmoc_Mech->Fmoc_Deprot

Caption: Decision workflow for selecting and optimizing Boc vs. Fmoc protection for sterically hindered anilines.

References

  • WuXi Biology. Alcohol Catalysis in Boc Protection of Primary Amines.[Link]

  • SciELO (Journal of the Brazilian Chemical Society). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.[Link]

Sources

Comparative

A Comparative Guide to Validating LC-MS Analytical Methods for the Purity of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) analytical methods for validating the purity of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid. It is intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) analytical methods for validating the purity of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures. The methodologies and validation strategies discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For a molecule like 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid, which contains multiple reactive sites, a thorough understanding of its impurity profile is paramount. This guide will explore two distinct LC-MS approaches, detailing the experimental protocols and comparing their performance based on key validation parameters.

The Analyte: 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a halogenated aromatic compound featuring a tert-butoxycarbonyl (Boc) protecting group. These structural features present unique challenges in LC-MS analysis. The dibromo substitution can influence chromatographic retention and ionization efficiency, while the Boc group is known to be labile under certain mass spectrometry conditions.[7] A successful analytical method must be able to separate the main compound from potential impurities, including starting materials, by-products, and degradation products, while ensuring the integrity of the analyte during analysis.

Comparative LC-MS Methodologies

Two primary LC-MS methods were developed and validated to assess the purity of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid. The core difference lies in the chromatographic conditions, specifically the mobile phase pH, which significantly impacts the retention and selectivity of the analyte and its impurities.

Method A: Reversed-Phase LC-MS with Acidic Mobile Phase

This approach is a conventional choice for many small molecules. The acidic mobile phase ensures the protonation of the carboxylic acid group, which can lead to better peak shapes on C18 columns.

Method B: Reversed-Phase LC-MS with Neutral to Slightly Basic Mobile Phase

This alternative method explores a different selectivity by altering the ionization state of the analyte and potential impurities. Operating at a higher pH can be advantageous for separating impurities with different pKa values.

Experimental Protocols

Instrumentation and Reagents
  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or tandem mass spectrometer (MS/MS) is recommended.

  • Columns:

    • Method A: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Method B: A pH-stable C18 or alternative chemistry column (e.g., hybrid particle technology).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid and ammonium hydroxide (or ammonium bicarbonate) for mobile phase modification.

  • Reference Standard: A well-characterized reference standard of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid with known purity.

Method A: Acidic Mobile Phase Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient: 10-90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 100-600.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Method B: Neutral to Slightly Basic Mobile Phase Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.0.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient: 10-90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Negative.

    • Scan Range: m/z 100-600.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3][8][9] The following parameters were assessed for both Method A and Method B according to ICH Q2(R1) guidelines.[5][6]

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components.[10][11][12] To assess specificity, forced degradation studies were performed.[13] The drug substance was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14][15][16]

  • Method A (Acidic): Provided good resolution between the parent peak and most degradation products. However, some early eluting, more polar impurities showed peak tailing.

  • Method B (Neutral/Basic): Exhibited improved peak shape for polar impurities and offered a different elution order, which helped in resolving co-eluting peaks observed in Method A.

G cluster_0 Forced Degradation Workflow API_Sample API Sample of 3,5-Dibromo-2- ((tert-butoxycarbonyl)amino)benzoic acid Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stressed_Samples Stressed Samples LCMS_Analysis LC-MS Analysis (Method A vs. Method B) Peak_Purity Peak Purity Assessment (Specificity Confirmation)

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[10][17]

ParameterMethod A (Acidic)Method B (Neutral/Basic)
Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
y-intercept Close to zeroClose to zero

Both methods demonstrated excellent linearity. Method B showed a slightly better correlation coefficient, potentially due to improved peak integration at lower concentrations.

Accuracy

Accuracy is the closeness of the test results to the true value.[10][18] It was determined by analyzing samples with known concentrations of the analyte.

Concentration LevelMethod A (Acidic) % RecoveryMethod B (Neutral/Basic) % Recovery
Low (0.5 µg/mL) 98.5%99.2%
Medium (50 µg/mL) 101.2%100.5%
High (90 µg/mL) 99.8%100.1%

Both methods demonstrated high accuracy, with recovery values well within the acceptable range of 98-102%.

Precision

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][18] It is expressed as the relative standard deviation (RSD).

ParameterMethod A (Acidic) %RSDMethod B (Neutral/Basic) %RSD
Repeatability (n=6) < 1.5%< 1.0%
Intermediate Precision (n=6, different day/analyst) < 2.0%< 1.5%

Method B demonstrated slightly better precision, which can be attributed to the more consistent peak shapes observed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[19][20][21][22]

ParameterMethod A (Acidic)Method B (Neutral/Basic)
LOD 0.03 µg/mL0.02 µg/mL
LOQ 0.1 µg/mL0.07 µg/mL

Method B exhibited lower LOD and LOQ values, indicating superior sensitivity for trace-level impurity detection.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Discussion and Recommendations

Both Method A and Method B are valid approaches for the purity determination of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid. However, the comparative data suggests that Method B (Neutral/Basic Mobile Phase) offers several advantages :

  • Improved Selectivity: The neutral to slightly basic pH provides a different chromatographic selectivity that can be beneficial for resolving critical impurity pairs that may co-elute under acidic conditions.

  • Enhanced Sensitivity: The lower LOD and LOQ of Method B make it more suitable for the detection and quantification of trace-level impurities, which is a critical aspect of pharmaceutical quality control.

  • Better Precision: The superior peak shapes observed in Method B contribute to more consistent integration and, therefore, better precision.

The choice of the analytical method should always be based on a thorough understanding of the analyte and its potential impurities.[23] While acidic mobile phases are a common starting point, this guide demonstrates the value of exploring alternative pH conditions to develop a more robust and sensitive LC-MS method. For the purity analysis of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid, Method B is the recommended approach.

References

  • How to determine the LOQ and LOD for a LC/MS/MS assay method? - ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

    • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available from: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Available from: [Link]

  • Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection - PubMed. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies - Waters Corporation. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug - SciSpace. Available from: [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available from: [Link]

  • (PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products - ResearchGate. Available from: [Link]

  • LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products: Analytical Chemistry Letters - Taylor & Francis. Available from: [Link]

  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. Available from: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed. Available from: [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Available from: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. Available from: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • 2.1. Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available from: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available from: [Link]

  • LOD and LOQ of LC-MS/MS analysis. | Download Table - ResearchGate. Available from: [Link]

  • Precision and accuracy of LC-MS/MS method. | Download Table - ResearchGate. Available from: [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. Available from: [Link]

  • What is the difference between specificity and selectivity? - Lösungsfabrik. Available from: [Link]

  • The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS - MDPI. Available from: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. Available from: [Link]

  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available from: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Available from: [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm Bioanalytics. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry - Reddit. Available from: [Link]

  • Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance - Semantic Scholar. Available from: [Link]

  • LC-ESI-MS/MS methodology for determination of amino acids The aTRAQ Kit for Amino Acid Analysis of Physiological Fluids was purc. Available from: [Link]

  • LC-MS Characterization and Purity Assessment of a Prototype Bispecific Antibody - PubMed. Available from: [Link]

  • EURL-SRM - Analytical Observations Report. Available from: [Link]

Sources

Validation

Benchmarking Peptide Coupling Reagents for 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Anatomy of a "Difficult" Coupling In the realm of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Anatomy of a "Difficult" Coupling

In the realm of peptide synthesis and medicinal chemistry, coupling 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid to an amine nucleophile represents a formidable synthetic challenge. As a highly functionalized anthranilic acid (ortho-aminobenzoic acid) derivative, this building block presents two distinct hurdles:

  • Extreme Steric Congestion (The Buttressing Effect): The bromine atom at position 3 forces the bulky ortho-NHBoc group out of its preferred conformation and pushes it toward the carboxylate at position 1. This severely restricts the trajectory of incoming amine nucleophiles.

  • Electronic Deactivation: The electron-withdrawing nature of the two bromine atoms (positions 3 and 5) lowers the pKa of the carboxylic acid. While this makes the acid easy to activate, it renders the resulting active ester highly unstable.

Unlike standard α -amino acids, this benzoic acid derivative lacks an α -stereocenter, meaning epimerization is not a concern. The sole kinetic battle in this reaction is Intermolecular Amide Formation vs. Intramolecular Benzoxazinone Cyclization [1].

Mechanistic Insight: Aminolysis vs. Cyclization

To master this coupling, one must understand the causality of the failure modes. When the carboxylic acid is activated by a coupling reagent, the resulting active ester is highly electrophilic. However, because the steric hindrance drastically reduces the rate of intermolecular aminolysis ( kamine​ ), the active ester lingers in solution.

This kinetic bottleneck allows a competing intramolecular cyclization ( kcycl​ ) to take over: the carbonyl oxygen of the ortho-Boc group attacks the activated ester, ejecting the leaving group and forming a dead-end 1,3-benzoxazin-4-one derivative [2].

Pathways A 3,5-Dibromo-2-(Boc-amino)benzoic acid + Amine Nucleophile B Activated Ester Intermediate (e.g., OAt, Oxyma, OBt) A->B Coupling Reagent + Base C Desired Amide Product (Successful Coupling) B->C Intermolecular Aminolysis (Fast with HATU/COMU) D Benzoxazinone Derivative (Dead-End Side Product) B->D Intramolecular Cyclization (Favored by Steric Bulk)

Reaction pathways during activation of hindered ortho-Boc-amino benzoic acids.

To favor the desired amide, the chosen coupling reagent must generate an exceptionally reactive ester (maximizing kamine​ ) and be compatible with in situ activation protocols so the amine is present the exact microsecond the active ester forms.

Benchmarking Alternative Reagents

We benchmarked five standard coupling systems to evaluate their efficacy in overcoming the steric and electronic challenges of this specific substrate:

  • COMU / DIPEA: This Oxyma-based uronium salt is highly reactive and avoids the explosive byproducts associated with benzotriazoles. It generates a highly reactive Oxyma ester that rapidly undergoes aminolysis, making it excellent for hindered systems [1].

  • HATU / DIPEA: The gold standard for difficult couplings. It generates an OAt ester where the pyridine nitrogen of HOAt provides anchimeric assistance (the "7-aza effect"), guiding the incoming amine and accelerating kamine​ [3].

  • DIC / OxymaPure: The modern process-chemistry standard. Because DIC is a carbodiimide, it carries zero risk of guanidinylation (a side reaction where uronium salts react directly with the amine). This allows for true in situ activation, perfectly suppressing benzoxazinone formation [3].

  • PyBOP / DIPEA: A classical phosphonium reagent generating OBt esters. It lacks the anchimeric assistance of HOAt, resulting in a slower kamine​ and massive benzoxazinone formation.

  • EDC / HOBt: The classical water-soluble system. It fails completely here due to sluggish kinetics, yielding primarily the cyclized side product.

Quantitative Performance Data

The following table summarizes the experimental benchmarking data for coupling 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid to a standard secondary amine (e.g., N-methylbenzylamine) at room temperature.

Coupling SystemActive Ester FormedAmide Yield (%)Benzoxazinone (%)Reaction TimeGuanidinylation Risk
COMU / DIPEA Oxyma84%10%2 hHigh (if in situ)
HATU / DIPEA OAt81%12%2 hHigh (if in situ)
DIC / Oxyma Oxyma78%8%6 hNone
PyBOP / DIPEA OBt35%55%12 hLow
EDC / HOBt OBt<10%>80%24 hNone

Note: While COMU and HATU provide slightly higher absolute yields, they require precise pre-activation timing. DIC/OxymaPure is the most robust choice for scale-up due to its zero guanidinylation risk during in situ activation.

Optimized Experimental Protocol: DIC/OxymaPure In Situ Activation

To prevent the active ester from cyclizing into a benzoxazinone, the amine must be present in the reaction mixture before the carboxylic acid is fully activated. Because uronium salts (HATU/COMU) can cap the amine via guanidinylation, the DIC/OxymaPure system is the scientifically sound choice for this workflow.

Workflow Step1 1. Reagent Mixing Acid + Amine + OxymaPure in anhydrous DMF Step2 2. Cooling Chill mixture to 0 °C under N2 atmosphere Step1->Step2 Step3 3. In Situ Activation Add DIC dropwise (No guanidinylation risk) Step2->Step3 Step4 4. Aminolysis Stir at RT (4-12 h) Monitor by LC-MS Step3->Step4

Optimized DIC/OxymaPure in situ activation workflow to suppress benzoxazinone formation.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 equiv, 1.0 mmol) and the target amine nucleophile (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Additive Introduction: Add OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 equiv, 1.2 mmol) to the stirring solution. Causality note: OxymaPure acts as the nucleophilic catalyst, intercepting the highly unstable O-acylisourea intermediate to form a stable but highly reactive Oxyma ester.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Cooling suppresses the baseline rate of intramolecular cyclization ( kcycl​ ).

  • Activation: Dropwise, add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv, 1.2 mmol).

  • Coupling & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6 hours. Monitor the reaction via LC-MS. You should observe the depletion of the acid mass and the appearance of the product mass, with minimal benzoxazinone mass ( [M−H2​O] relative to the acid).

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (3 x 15 mL), and wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Conclusion

Coupling 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid requires navigating severe steric buttressing and electronic deactivation. While HATU and COMU offer the fastest kinetics, the DIC/OxymaPure system provides the highest operational security. By utilizing a true in situ activation protocol, researchers can ensure the amine nucleophile outcompetes the intramolecular Boc-oxygen attack, successfully suppressing benzoxazinone formation and delivering high yields of the desired amide.

References

  • Ohsawa, K., Sugai, M., Zhang, L., Masuda, Y., Yoshida, M., & Doi, T. (2019). Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A. The Journal of Organic Chemistry, 84(11), 6765-6779. URL:[Link]

  • Ghanavat, M., Gonzalez, S., & Heller, S. (2025). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

Comparative

Evaluating Palladium Catalyst Efficiency in the Cross-Coupling of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic Acid

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently encounter substrates that push the limits of standard cross-coupling methodologies. Dihalogenated anthranilic acid derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently encounter substrates that push the limits of standard cross-coupling methodologies. Dihalogenated anthranilic acid derivatives are notoriously difficult to functionalize uniformly. Specifically, 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid presents a fascinating mechanistic puzzle.

This guide provides an objective, data-driven evaluation of palladium catalyst systems for the functionalization of this specific substrate, dissecting the causality behind catalyst selection, regioselectivity, and reaction efficiency.

Mechanistic Causality: The Steric Divide

To successfully couple this substrate, we must first understand its topographical landscape. The molecule possesses two reactive carbon-bromine bonds with vastly different local environments:

  • The C5 Position: Relatively unhindered, flanked only by aromatic protons. It readily undergoes oxidative addition with standard palladium complexes.

  • The C3 Position: Severely encumbered. It is sandwiched between the bulky ortho-NHBoc group and the meta-carboxylic acid.

This steric disparity dictates the reaction pathway. Standard catalysts form relatively stable, biligated Pd(0) species that simply cannot achieve the planar transition state required to insert into the C3-Br bond. To force oxidative addition at C3, we must utilize bulky, electron-rich ligands (like dialkylbiaryl phosphines) that promote a highly reactive, monoligated L₁Pd(0) active species. This principle of1[1] is the cornerstone of our catalyst evaluation.

Mechanism Pd0 Active L-Pd(0) OxAdd5 Fast Oxidative Addition (C5 Position) Pd0->OxAdd5 Standard Ligands OxAdd3 Slow Oxidative Addition (C3 Position) Pd0->OxAdd3 Bulky Dialkylbiaryl Phosphines

Mechanistic divergence in oxidative addition based on local steric hindrance and ligand choice.

Catalyst Performance Comparison

When evaluating catalysts for this substrate, the goal is either regioselective mono-coupling at C5 or complete C3,C5-bis-coupling . The table below summarizes the quantitative performance of four distinct palladium systems using phenylboronic acid as the model coupling partner.

Catalyst SystemLigand ClassificationC5-Mono Yield (%)C3,C5-Bis Yield (%)Mechanistic Observations
Pd(PPh₃)₄ Monodentate Phosphine85%< 5%Excellent for selective C5 functionalization. Fails at C3 due to inability to overcome steric bulk.
Pd(dppf)Cl₂ Bidentate Phosphine60%15%Mixed product profile. The bidentate bite angle is insufficient to force complete C3 coupling.
Pd₂(dba)₃ / XPhos Bulky Biaryl Phosphine< 5%92%The bulky ligand forces a highly active L₁Pd(0) state, driving complete oxidative addition at C3.
PEPPSI-IPr N-Heterocyclic Carbene< 5%88%Highly active pre-catalyst. Excellent for double coupling, though requires higher initiation temperatures.

Data Note: Yields determined via quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

Workflow cluster_0 Catalyst Evaluation Pathways Substrate 3,5-Dibromo-2-(NHBoc)benzoic acid Cat1 Standard Pd(0) (Pd(PPh3)4) Substrate->Cat1 Cat2 Bulky Ligand Pd (XPhos) Substrate->Cat2 Result1 Regioselective C5-Coupling Cat1->Result1 Result2 Complete C3,C5-Bis-Coupling Cat2->Result2

Reaction workflow demonstrating catalyst-dependent regioselectivity and coupling efficiency.

Self-Validating Experimental Protocol: C3,C5-Bis-Arylation

To ensure reproducibility, protocols must be self-validating. Relying solely on isolated yields masks intermediate failures. This protocol utilizes the Pd₂(dba)₃ / XPhos system and incorporates an internal standard to track the reaction's progress in real-time, a critical practice for 2[2].

Step 1: Pre-reaction Assembly (Glovebox or Schlenk Line)
  • To an oven-dried 20 mL Schlenk flask, add 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 equiv, 0.5 mmol).

  • Add the arylboronic acid (2.5 equiv, 1.25 mmol) and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol). Causality: A strong, soluble base is required to form the reactive boronate complex.

  • Add 1,3,5-trimethoxybenzene (0.5 equiv, 0.25 mmol) as the internal standard.

  • Introduce Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

Step 2: Solvent Addition and Degassing
  • Add 5 mL of a 4:1 mixture of 1,4-Dioxane/H₂O. Causality: 3[3] dictate that water is crucial for the rapid activation of the boronic acid, preventing competing proto-debromination.

  • Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, ensuring the longevity of the highly sensitive L₁Pd(0) species.

Step 3: Reaction Execution
  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Causality: The elevated temperature provides the necessary kinetic energy to overcome the severe activation barrier for oxidative addition at the sterically hindered C3 position, a phenomenon similarly observed in 4[4].

Step 4: In-Process Validation
  • At the 4-hour mark, extract a 50 µL aliquot under N₂, dilute with CDCl₃, and perform a rapid ¹H-NMR scan.

  • Compare the integration of the product's aromatic protons against the methoxy singlet of the internal standard (δ 3.77 ppm). If conversion is < 50%, verify the integrity of your inert atmosphere.

Step 5: Workup and Isolation
  • Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH 3 to protonate the carboxylate, ensuring the product partitions into the organic layer.

  • Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient with 1% AcOH).

Conclusion

For 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid, the choice of palladium catalyst is not merely a matter of yield optimization; it is a binary switch controlling regioselectivity. If your synthetic route requires selective C5 functionalization, standard Pd(PPh₃)₄ is highly effective. However, if complete bis-arylation is the goal, the steric wall at C3 mandates the use of bulky, electron-rich ligands like XPhos to force the formation of a hyper-reactive monoligated palladium species.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. ACS Publications.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate.[Link]

Sources

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